5-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Description
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Properties
IUPAC Name |
3-nitro-5-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVASMLLEKRCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625445 | |
| Record name | 5-Nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188355-96-6 | |
| Record name | 5-Nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Nitro-[1,1'-biphenyl]-3-carboxylic acid chemical properties
An In-Depth Technical Guide to 5-Nitro-[1,1'-biphenyl]-3-carboxylic Acid: Properties, Synthesis, and Applications
Abstract
This compound (CAS No. 188355-96-6) is a substituted aromatic carboxylic acid featuring a biphenyl core structure. This arrangement, combining a hydrophilic carboxylic acid group with a lipophilic biphenyl scaffold and a strongly electron-withdrawing nitro group, makes it a compound of significant interest in medicinal chemistry and materials science. The biphenyl motif is recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active molecules.[1] This guide provides a comprehensive technical overview of the compound's physicochemical properties, details a robust synthetic methodology via palladium-catalyzed cross-coupling, elucidates its spectroscopic signature, and discusses its chemical reactivity and potential applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
This compound is a bifunctional organic compound built upon a [1,1'-biphenyl] backbone. The key functional groups—a carboxylic acid at the 3-position and a nitro group at the 5-position—dictate its chemical behavior, solubility, and electronic properties. The nitro group acts as a potent electron-withdrawing group, increasing the acidity of the carboxylic acid proton and influencing the reactivity of the aromatic system.
Caption: Chemical Structure of this compound.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 188355-96-6 | [2] |
| Molecular Formula | C₁₃H₉NO₄ | [2] |
| Molecular Weight | 243.22 g/mol | [2] |
| Physical Form | Solid |
| Storage | Sealed in dry, 2-8°C |[2] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The construction of the C-C bond linking the two phenyl rings is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3] This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its key reagents.[3]
The strategic disconnection for synthesizing this compound involves coupling an aryl halide with an arylboronic acid. The most logical precursors are 3-bromo-5-nitrobenzoic acid and phenylboronic acid .
Mechanistic Rationale
The choice of each component in the Suzuki coupling is critical for achieving high yields and purity. The catalytic cycle, illustrated below, proceeds through three fundamental steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-nitrobenzoic acid. This is often the rate-determining step, forming a Pd(II) intermediate.[3]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its phenyl group to the Pd(II) complex, displacing the halide. The base is crucial as it facilitates the formation of the boronate and accelerates this step.[1][3][4]
-
Reductive Elimination: The two organic groups on the palladium center (the nitrophenyl carboxylate and the phenyl group) couple and are eliminated from the metal center, forming the final biphenyl C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Laboratory-Scale Synthesis
This protocol is a representative method based on established Suzuki-Miyaura coupling procedures.[4][5][6] It must be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-nitrobenzoic acid (1.0 eq), phenylboronic acid (1.1-1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v) or toluene/ethanol.[1][3] The solvent choice is critical for dissolving both the organic and inorganic reagents.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 4-12 hours.[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous phase with 1M HCl to protonate the carboxylic acid, causing it to precipitate.
-
Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The key functional groups provide distinct and easily identifiable signals in both IR and NMR spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is one of the most recognizable.[7][8] The spectrum for this compound will be dominated by the following characteristic absorptions:
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity / Shape | Rationale |
|---|---|---|---|
| 2500-3300 | O-H stretch (Carboxylic Acid) | Very Broad | Extensive hydrogen bonding between carboxylic acid dimers broadens this peak significantly.[9][10][11] |
| 1690-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch is very intense. Conjugation with the aromatic ring lowers its frequency from a typical ~1760 cm⁻¹ to this range.[9][11] |
| ~1520 & ~1350 | N-O asymmetric & symmetric stretch | Strong, Sharp | These two distinct peaks are characteristic of the aromatic nitro group. |
| 1210-1320 | C-O stretch (Carboxylic Acid) | Medium-Strong | Corresponds to the stretching of the carbon-oxygen single bond in the carboxyl group.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton spectrum will show distinct regions. The most downfield signal will be the acidic proton of the carboxylic acid, typically appearing as a broad singlet above 12 ppm.[9][11] The protons on the aromatic rings will appear in the 7.5-9.0 ppm range. The protons on the nitro-substituted ring will be further downfield due to the strong electron-withdrawing effects of both the nitro and carboxyl groups.
-
¹³C NMR: The carboxyl carbon atom is highly deshielded and will absorb in the 165-170 ppm range.[9] The aromatic carbons will appear between ~120-150 ppm. The carbon atom directly attached to the nitro group will be significantly shifted downfield.
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound as a research chemical stems from the distinct reactivity of its functional groups.
-
Carboxylic Acid Moiety: This group is a versatile handle for chemical modification. It can be readily converted into esters, amides, or acid chlorides, allowing for the construction of chemical libraries for screening purposes. The carboxylic acid functional group is a key component in a vast number of marketed drugs, often serving as a critical interaction point with biological targets.[12]
-
Nitro Group: The nitro group serves two primary roles. First, its strong electron-withdrawing nature modulates the electronic properties of the molecule. Second, and more importantly from a synthetic standpoint, it can be readily reduced to an amino group (-NH₂) using standard conditions (e.g., H₂, Pd/C; or SnCl₂).[13] This resulting aniline derivative is a key precursor for a wide array of subsequent reactions, including amide bond formation, diazotization, and further cross-coupling.
-
Applications as a Building Block: The true value of this compound lies in its role as an intermediate. For instance, related structures like 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid are known intermediates in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[13][14] Furthermore, the broader class of biphenyl carboxylic acids has been explored for various therapeutic applications, including as URAT1 inhibitors for gout and as potential anticancer agents.[15][16] The nitro group is also a feature in many biologically active compounds, including antibacterial and antitubercular agents.[17]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19] Avoid creating dust during transfer. Wash hands thoroughly after handling.[18][20]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. A storage temperature of 2-8°C is recommended by suppliers.[2]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[18][20]
-
Skin Contact: Wash off immediately with soap and plenty of water.[18]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[19]
-
Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.[19]
-
This information is a guideline and does not replace a formal Safety Data Sheet (SDS), which should be consulted before use.
Conclusion
This compound is a well-defined organic building block whose value is derived from its strategic combination of functional groups. The biphenyl core provides a rigid, lipophilic scaffold common in medicinal chemistry, while the carboxylic acid and nitro groups offer orthogonal handles for synthetic diversification. Its synthesis is readily achievable through robust and well-understood palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and materials science, this compound represents a versatile platform for developing novel molecules with tailored biological or physical properties.
References
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- 2. 188355-96-6|this compound|BLD Pharm [bldpharm.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid [cjph.com.cn]
- 14. 2-HYDROXY-3''-NITRO-BIPHENYL-3-CARBOXYLIC ACID CAS#: 376591-95-6 [m.chemicalbook.com]
- 15. ajgreenchem.com [ajgreenchem.com]
- 16. mdpi.com [mdpi.com]
- 17. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. chemicea.com [chemicea.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Synthesis of 5-Nitro-[1,1'-biphenyl]-3-carboxylic Acid
Abstract: This guide provides a comprehensive technical overview for the synthesis of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. We delve into the strategic selection of the Suzuki-Miyaura cross-coupling reaction, offering a detailed mechanistic rationale and a field-proven experimental protocol. The document is designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducible and high-yield outcomes. Key sections include a retrosynthetic analysis, a step-by-step synthetic procedure, characterization data, and critical safety considerations.
Introduction: The Significance of the Nitrobiphenyl Carboxylic Acid Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs and biologically active compounds.[1] Its rigid, planar structure allows it to effectively orient functional groups for optimal interaction with biological targets. The addition of a carboxylic acid group often enhances water solubility and provides a crucial anchor for binding to enzyme active sites or receptors through hydrogen bonding and electrostatic interactions.[2][3]
The nitro group (–NO2) further enhances the utility of the scaffold. It is a strong electron-withdrawing group that modulates the electronic properties of the molecule. Critically, the nitro group serves as a versatile synthetic handle; it can be readily reduced to an amine (–NH2), which opens up a vast array of subsequent chemical transformations, such as amide bond formation or diazotization. This synthetic flexibility makes this compound an important intermediate for building complex molecular architectures.[4] The biological activities of nitro-containing compounds are diverse, ranging from antimicrobial to anticancer effects, making them a continued focus of pharmaceutical research.[5][6]
Retrosynthetic Analysis and Strategy Selection
The most logical approach for constructing the C-C bond between the two phenyl rings in this compound is through a palladium-catalyzed cross-coupling reaction.[7] A retrosynthetic analysis leads to two primary starting materials: an aryl halide and an arylboronic acid.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
A Technical Guide to 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid: Properties, Synthesis, and Applications
This document provides a comprehensive technical overview of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid, a specialized organic compound of interest in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and professionals in drug development, offering insights into its physicochemical properties, a plausible synthetic route with mechanistic considerations, potential applications, and essential safety protocols.
Core Compound Identification and Physicochemical Properties
This compound is a derivative of biphenyl, functionalized with both a nitro group and a carboxylic acid moiety. These functional groups are pivotal, imparting specific electronic and binding properties that are highly relevant in molecular design and discovery. The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's electronic distribution and potential metabolic pathways. The carboxylic acid group provides a key site for hydrogen bonding and salt formation, which is critical for interacting with biological targets.[1][2]
The fundamental properties of the compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 188355-96-6 | [3][4] |
| Molecular Formula | C13H9NO4 | [3] |
| Molecular Weight | 243.22 g/mol | [3] |
| MDL Number | MFCD14702153 | [3][4] |
| Physical Form | Solid (predicted) | |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis Pathway and Experimental Rationale
The synthesis of this compound can be logically approached via a Suzuki coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl systems. This method is chosen for its high efficiency, tolerance of various functional groups, and well-understood mechanism.
A plausible and efficient two-step synthetic workflow is outlined below.
References
An In-depth Technical Guide to the Solubility of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs their behavior in various stages of research, development, and manufacturing.[1][2] This guide provides a comprehensive technical overview of the solubility of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. We will explore the theoretical principles that dictate its solubility based on its unique molecular structure, present a predictive analysis of its behavior in a range of organic solvents, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding and practical guidance on managing the solubility of this and structurally related compounds.
Introduction: Understanding the Molecule
This compound is an organic molecule characterized by a biphenyl backbone, a polar nitro group (-NO₂), and an acidic carboxylic acid group (-COOH). This trifunctional nature creates a complex interplay of forces that defines its solubility profile.
-
Biphenyl Core: The two connected phenyl rings form a large, nonpolar, and rigid backbone. This component favors dissolution in nonpolar organic solvents through van der Waals interactions.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety introduces significant polarity and dipole moment to the molecule.[3][4] This enhances its interaction with polar solvents.
-
Carboxylic Acid Group (-COOH): This functional group is a key player in solubility. It is polar and, crucially, can act as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O).[5][6][7] This allows for strong interactions with protic solvents like alcohols and water. Its acidic nature also means its solubility can be dramatically increased in basic solutions where it forms a highly polar carboxylate salt.
The accurate prediction and measurement of this compound's solubility are paramount for applications such as reaction optimization, purification via crystallization, and formulation development in the pharmaceutical industry.[1][8]
Theoretical Principles and Solubility Prediction
The foundational principle governing solubility is that "like dissolves like."[9][10][11] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, we can predict its behavior based on the functional groups discussed.
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The large, nonpolar biphenyl core has some affinity for these solvents, but the highly polar nitro and carboxylic acid groups will strongly disfavor dissolution, leading to poor overall solubility. |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile) | Moderate | These solvents possess dipole moments that can interact favorably with the polar nitro group. However, they are not strong hydrogen bond donors, limiting their interaction with the carboxylic acid group. Solubility is expected to be better than in nonpolar solvents but not optimal. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | These solvents are excellent hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid group. Their polarity also accommodates the nitro group. The nonpolar biphenyl core will slightly counteract this, but good solubility is anticipated. |
| Highly Polar Solvents (e.g., DMSO, DMF) | High | Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and can effectively solvate both the polar functional groups and, to some extent, the aromatic rings. They are often considered "universal" solvents for many organic compounds. |
Note: Specific quantitative solubility data for this compound is not widely available in public literature. Therefore, experimental determination is essential for obtaining precise values. Machine learning and computational models are emerging as powerful tools for predicting solubility but often require extensive training data to be reliable for novel molecules.[1][8][9][12]
Experimental Determination: The Equilibrium Shake-Flask Method
To obtain reliable, thermodynamic solubility data, the equilibrium shake-flask method is the gold standard.[13][14] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[2][15] The following protocol provides a robust, self-validating workflow.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes
-
Chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Causality: An excess of solid is required to drive the system to a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[15]
-
-
Solvent Addition: Add a known volume (e.g., 5 mL) of the chosen organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully withdraw a sample of the supernatant using a syringe.
-
Causality: This step separates the saturated liquid phase from the undissolved solid. Centrifugation can be used to accelerate this process and obtain a clearer supernatant.
-
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.
-
Causality: Filtration removes any remaining microscopic solid particles that could otherwise dissolve during subsequent dilution steps, leading to an overestimation of solubility.[17] The filter material must be chemically compatible with the solvent.
-
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the compound.[11][18][19] A calibration curve must be generated using standards of known concentrations to ensure accuracy.[11][17]
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.
Experimental Workflow Diagram
References
- 1. echemi.com [echemi.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. svedbergopen.com [svedbergopen.com]
- 4. Why do the nitro groups change the relative leaving tendencies of... | Study Prep in Pearson+ [pearson.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bhu.ac.in [bhu.ac.in]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the NMR and Mass Spectrometry of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
5-Nitro-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative with significant potential in medicinal chemistry and materials science. Its structural characterization is paramount for its application in drug development and as a building block in organic synthesis. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering researchers and scientists a foundational understanding of its spectral properties. The insights herein are derived from established principles of spectroscopy and data from analogous structures.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The electron-withdrawing nature of the nitro (-NO₂) and carboxylic acid (-COOH) groups will significantly influence the chemical shifts of the protons on the substituted phenyl ring, causing them to resonate at lower fields (higher ppm values) compared to the protons on the unsubstituted phenyl ring.
The proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and potential for hydrogen bonding.[1][2] The protons on the aromatic rings will display characteristic splitting patterns based on their coupling with neighboring protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.5 - 8.7 | t | ~1.8 | 1H |
| H-4 | ~8.3 - 8.5 | dd | ~8.0, 1.8 | 1H |
| H-6 | ~8.1 - 8.3 | dd | ~8.0, 1.8 | 1H |
| H-2', H-6' | ~7.6 - 7.8 | m | 2H | |
| H-3', H-4', H-5' | ~7.4 - 7.6 | m | 3H | |
| -COOH | ~10 - 13 | br s | 1H |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atoms in the aromatic rings are expected to resonate in the typical range of 110-150 ppm.[3] The presence of the electron-withdrawing nitro and carboxylic acid groups will cause the attached carbons and those in ortho and para positions to be deshielded, shifting their signals downfield.[4][5] The carboxyl carbon will appear at a characteristic downfield position, typically between 165 and 185 ppm.[6] Quaternary carbons, those without any attached protons, are expected to show weaker signals in a proton-decoupled ¹³C NMR spectrum.[4]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~140 - 142 |
| C-2 | ~122 - 124 |
| C-3 | ~132 - 134 |
| C-4 | ~129 - 131 |
| C-5 | ~148 - 150 |
| C-6 | ~125 - 127 |
| C-1' | ~138 - 140 |
| C-2', C-6' | ~127 - 129 |
| C-3', C-5' | ~128 - 130 |
| C-4' | ~129 - 131 |
| -COOH | ~165 - 168 |
Predicted Mass Spectrometry Data
The mass spectrum of this compound (C₁₃H₉NO₄, Molecular Weight: 243.22 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 243.[7] The fragmentation pattern will likely be influenced by the presence of the nitro and carboxylic acid groups.
Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).[8] Carboxylic acids can undergo decarboxylation, leading to the loss of COOH (m/z 45) or CO₂ (m/z 44).[8]
Table 3: Predicted Key Mass Fragments for this compound
| Predicted m/z | Proposed Fragment |
| 243 | [M]⁺ |
| 226 | [M - OH]⁺ |
| 198 | [M - COOH]⁺ |
| 197 | [M - NO₂]⁺ |
| 169 | [M - NO₂ - CO]⁺ |
| 152 | [C₁₂H₈]⁺ (biphenyl radical cation) |
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial as it can influence the chemical shifts, particularly of the acidic proton.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover a range of approximately -2 to 14 ppm.
-
Acquire the spectrum using a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to approximately 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Mass Spectrometry
A general procedure for obtaining the mass spectrum is:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation and Analysis:
-
Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, typically in negative ion mode to deprotonate the carboxylic acid.[8] Electron ionization (EI) could also be used, which would likely lead to more extensive fragmentation.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or key fragment ions to observe their fragmentation patterns.
-
Visualizations
Experimental Workflow for NMR and MS Analysis
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 188355-96-6|this compound|BLD Pharm [bldpharm.com]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid and its derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science, serving as foundational scaffolds for more complex molecular architectures.[1][2] This document emphasizes the Suzuki-Miyaura cross-coupling reaction as the principal synthetic route, offering detailed mechanistic insights, step-by-step protocols, and an analysis of critical reaction parameters. Alternative methods, such as the Ullmann coupling and innovative approaches using nitroarenes as electrophiles, are also discussed. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically rigorous resource for the synthesis of this important class of molecules.
Introduction: The Strategic Importance of the Biphenyl Scaffold
The biphenyl moiety is a privileged structural motif found in numerous pharmacologically active compounds, agrochemicals, and advanced materials. The specific substitution pattern of this compound offers three key functional handles:
-
The Carboxylic Acid: Provides a site for amide bond formation, esterification, or other modifications, crucial for tuning solubility, bioavailability, and target engagement in drug candidates.
-
The Nitro Group: A versatile functional group that can act as a potent electron-withdrawing group, influencing the electronic properties of the molecule. Furthermore, it can be readily reduced to an amine, providing a vector for further diversification.[3]
-
The Biphenyl Core: Establishes a rigid, well-defined three-dimensional structure that can be tailored by varying the substituents on the second phenyl ring.
Derivatives of this scaffold have been investigated for a range of applications, including as potential treatments for hyperuricemia and gout.[4] The reliable and scalable synthesis of these core structures is therefore a critical objective for advancing research in these fields.
Retrosynthetic Analysis and Key Precursor Synthesis
A logical retrosynthetic disconnection of the target structure points to a carbon-carbon bond formation between the two aromatic rings as the key strategic step. This approach identifies two essential building blocks: an electrophilic partner derived from 3,5-disubstituted benzoic acid and a nucleophilic organometallic partner.
Diagram 1: Retrosynthetic Pathway
Caption: Retrosynthetic analysis of the target biphenyl derivative.
Synthesis of the Electrophilic Partner: 3-Bromo-5-nitrobenzoic Acid
3-Bromo-5-nitrobenzoic acid is a versatile and indispensable intermediate for this synthesis.[5][6] Its structure features the required nitro and carboxylic acid groups, along with a bromine atom that serves as an excellent handle for cross-coupling reactions.[5] While several synthetic routes exist, a common and reliable method is the direct bromination of 3-nitrobenzoic acid.
Exemplary Protocol: Synthesis of 3-Bromo-5-nitrobenzoic Acid
-
Reaction Setup: To a solution of 3-nitrobenzoic acid in concentrated sulfuric acid, slowly add N-bromosuccinimide (NBS) in portions while maintaining the temperature.
-
Heating: The reaction mixture is heated (e.g., to 65 °C) for a specified period to drive the electrophilic aromatic substitution.[7]
-
Workup: After cooling, the reaction mixture is carefully poured into ice water, causing the product to precipitate.
-
Isolation and Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Synthesis of the Nucleophilic Partner: Arylboronic Acids
Arylboronic acids and their corresponding esters (e.g., pinacol esters) are the workhorse nucleophiles for Suzuki-Miyaura couplings due to their stability, low toxicity, and broad commercial availability.[8] For novel derivatives, they can be readily synthesized via the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[8]
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for constructing the C(sp²)-C(sp²) bond required for this compound derivatives. Its widespread adoption is due to its mild reaction conditions, tolerance of a vast array of functional groups, and the use of non-toxic boron byproducts.[9][10]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) manifold. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 3-bromo-5-nitrobenzoic acid, forming a Pd(II) intermediate. This is often the rate-determining step.[11]
-
Transmetalation: The aryl group is transferred from the boron atom of the activated arylboronic acid to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][12]
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst.[10]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
The following is a representative, generalized protocol for the synthesis of a this compound derivative.
-
Reagent Preparation: In a suitable reaction vessel, combine 3-bromo-5-nitrobenzoic acid (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[13][14]
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.01-0.05 eq.). The use of bulky, electron-rich phosphine ligands can be beneficial, particularly for electron-deficient aryl halides.[15][16]
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.[4][13] Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to a specified temperature (typically 80-100 °C) with vigorous stirring.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with an acid (e.g., 1M HCl) to protonate the carboxylic acid.[17]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of benzene and petroleum ether) to yield the pure biphenyl carboxylic acid derivative.[13][18]
Discussion of Key Parameters
-
Catalyst Choice: While Pd(PPh₃)₄ is a classic choice, modern palladium pre-catalysts (e.g., those developed by Buchwald) can offer higher activity at lower loadings, especially for challenging substrates.[15] For industrial-scale synthesis, heterogeneous catalysts like Pd/C can be advantageous for their ease of removal.[19]
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[12] Inorganic bases like K₂CO₃, Na₂CO₃, and Cs₂CO₃ are most common. The choice can influence reaction rates and yields, with cesium carbonate often providing enhanced reactivity.
-
Solvent System: A biphasic solvent system (e.g., toluene/water) is often employed. The organic phase solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base and helps facilitate the removal of boronate salts.
-
Handling Electron-Deficient Substrates: The presence of the electron-withdrawing nitro group on the aryl bromide can influence the oxidative addition step. The use of electron-rich and bulky phosphine ligands on the palladium center can enhance catalytic activity for such substrates.[9][16]
Alternative Synthetic Approaches
While the Suzuki-Miyaura coupling is the dominant methodology, other reactions can be considered.
The Ullmann Reaction
The Ullmann reaction is a classical copper-catalyzed coupling of two aryl halides to form a biaryl.[20][21][22]
-
Conditions: Traditionally, this reaction requires high temperatures (often >200 °C) and stoichiometric amounts of copper powder or a copper-bronze alloy.[21][23]
-
Advantages & Disadvantages: While it avoids the use of palladium and organoboron reagents, the harsh conditions limit its functional group tolerance. Modern ligand-assisted protocols have been developed to enable the reaction at lower temperatures.[21] It is particularly effective for symmetrical couplings but can be adapted for unsymmetrical products if one reactant is used in large excess.[20]
Denitrative Cross-Coupling
Recent advances in catalysis have demonstrated the possibility of using the nitro group itself as a leaving group in cross-coupling reactions.[11][24] This innovative approach allows nitroarenes, which are readily available through aromatic nitration, to be used directly as electrophilic coupling partners in Suzuki-Miyaura type reactions.[25] This strategy can streamline synthetic routes by avoiding the need to first convert the nitroarene into an aryl halide.[25] The reaction typically requires specific palladium catalysts with specialized ligands, such as BrettPhos, to facilitate the challenging oxidative addition into the C-NO₂ bond.[11][25]
Data Presentation: Representative Reaction Data
The following table summarizes typical outcomes for the Suzuki-Miyaura synthesis of biphenyl carboxylic acids, illustrating the method's versatility.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ | Water | RT | 4 | >90 | [14][26] |
| 2 | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ (0.2) | K₂CO₃ | Dioxane:H₂O | 80 | 16 | 78 | [13] |
| 3 | 4-Bromo-3-methylaniline derivative | 4-Carboxyphenylboronic acid | Pd/C (1.18) | Na₂CO₃ | MeOH:H₂O | Reflux | 5 | 81 | [19] |
Conclusion and Future Outlook
The synthesis of this compound derivatives is most reliably and efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group tolerance, and a straightforward operational procedure. By carefully selecting the catalyst, base, and solvent system, the protocol can be optimized for a wide range of substituted arylboronic acids. While classical methods like the Ullmann reaction remain viable alternatives in specific contexts, emerging strategies such as denitrative coupling present exciting opportunities to further enhance synthetic efficiency. The methodologies detailed in this guide provide a robust foundation for researchers to access this valuable class of chemical intermediates for applications in drug discovery and beyond.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pure.hw.ac.uk [pure.hw.ac.uk]
- 17. CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. byjus.com [byjus.com]
- 21. Ullmann Reaction [organic-chemistry.org]
- 22. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 23. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. thieme.de [thieme.de]
- 26. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
Physicochemical characteristics of nitroaromatic compounds
An In-Depth Technical Guide to the Physicochemical Characteristics of Nitroaromatic Compounds
Executive Summary
Nitroaromatic compounds (NACs) are a cornerstone class of molecules, pivotal in fields ranging from pharmaceuticals and dyes to explosives and agriculture.[1][2] Their utility is derived from the unique and powerful electronic influence of the nitro (–NO₂) group on an aromatic system. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physicochemical characteristics of NACs. We delve into their electronic structure, synthesis, and reactivity, with a focus on the causality behind their behavior. Furthermore, we present detailed, field-proven methodologies for their analytical characterization, including spectroscopic, chromatographic, and electrochemical techniques, to equip professionals with the knowledge to effectively work with and innovate within this vital chemical class. The inherent toxicity and environmental persistence of many NACs also necessitate a thorough understanding of their properties, a topic integrated throughout this guide.[1][2][3][4]
Introduction to Nitroaromatic Compounds
Defining the Nitroaromatic Core
Nitroaromatic compounds are organic molecules that feature one or more nitro groups (–NO₂) directly attached to an aromatic ring. The nitro group is a potent electron-withdrawing group, a characteristic that fundamentally dictates the chemical and physical properties of the entire molecule.[5][6] This influence is central to their reactivity, biological activity, and analytical behavior.
A Dual Legacy: Industrial Workhorses and Therapeutic Agents
The history of NACs is one of profound impact across diverse sectors. They are the basis for many high-energy materials like 2,4,6-trinitrotoluene (TNT).[1][3] In industry, they serve as crucial precursors for the synthesis of dyes, polymers, and pesticides.[2] In parallel, the field of medicinal chemistry has leveraged the unique properties of NACs to develop powerful therapeutic agents.[7][8] Many nitroaromatic drugs function as bioreductive prodrugs, where the nitro group is metabolically activated under specific physiological conditions (e.g., hypoxia) to exert a therapeutic effect, a mechanism exploited in antibiotics and anticancer agents.[8][9]
The Other Edge of the Sword: Toxicity and Environmental Significance
The same chemical stability and reactivity that make NACs useful also render many of them significant environmental pollutants.[1][2] Their resistance to oxidative degradation, coupled with their toxicity and potential mutagenicity, has led to their classification as priority pollutants by environmental agencies.[1][3] A comprehensive understanding of their physicochemical properties is therefore not just a matter of application, but also of environmental stewardship and safety.
Fundamental Physicochemical Characteristics
The nitro group's structure—a nitrogen atom bonded to two oxygen atoms with a formal positive charge on the nitrogen—creates a strong dipole and makes it one of the most powerful electron-withdrawing groups in organic chemistry.
Electronic Structure and Its Consequences
The nitro group withdraws electron density from the aromatic ring through both inductive and resonance effects. This electron deficiency (or electrophilicity) of the aromatic ring is a defining feature of NACs.
Caption: Electronic effects of the nitro group on an aromatic ring.
This profound electronic influence results in:
-
Facilitated Nucleophilic Aromatic Substitution: The electron-poor ring is highly susceptible to attack by nucleophiles.[6]
-
Retarded Electrophilic Aromatic Substitution: The deactivated ring is resistant to attack by electrophiles.[6]
-
Increased Acidity of Ring Protons: Protons on the aromatic ring are more acidic compared to those on benzene.
Core Physical Properties
The physical properties of NACs are a direct consequence of the polar nitro group.
| Property | Observation | Rationale | Example (Nitrobenzene) |
| State | Liquids or solids at room temperature.[5] | Strong intermolecular dipole-dipole interactions increase melting and boiling points relative to parent arenes. | Pale yellow oil.[5] |
| Boiling Point | Significantly higher than parent hydrocarbons.[5] | The high polarity of the C-N and N-O bonds leads to strong intermolecular forces that require more energy to overcome. | 210.9 °C |
| Solubility | Generally insoluble or sparingly soluble in water; soluble in organic solvents.[5] | Despite their polarity, the large, nonpolar aromatic ring dominates, limiting aqueous solubility. | Sparingly soluble in water.[5] |
| Density | Typically denser than water.[5] | The high mass of the nitro group relative to a hydrogen atom increases molecular weight without a proportional increase in volume. | 1.20 g/cm³.[5] |
Synthesis and Key Reactions
Synthesis: Electrophilic Aromatic Nitration
The most common method for synthesizing NACs is through electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) is the active electrophile.[1][6] This ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[6]
Causality: Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. This powerful electrophile is necessary to overcome the inherent stability of the aromatic ring.
Reactivity: The Nitro Group as a Transformation Hub
The reactivity of NACs is dominated by two main pathways: reactions involving the aromatic ring and reactions involving the nitro group itself.
-
Nucleophilic Aromatic Substitution (SNAAr): As mentioned, the electron-deficient ring is primed for nucleophilic attack, particularly when the nitro group is ortho or para to a good leaving group. This is a cornerstone reaction for functionalizing NACs.[6][10]
-
Reduction of the Nitro Group: This is arguably the most important transformation of NACs, especially in a biological context. The nitro group can be reduced through a series of intermediates to the corresponding amine.[6]
Caption: Stepwise reduction pathway of a nitroaromatic compound.
Field Insight: The intermediates in this reduction pathway—the nitroso and hydroxylamine species—are often highly reactive and are implicated in the toxicological and therapeutic mechanisms of NACs.[9][11] Controlling the extent of this reduction is key to both synthetic applications and understanding biological activity.
Analytical and Characterization Methodologies
A robust analytical strategy is critical for studying NACs, whether for quality control, metabolic studies, or environmental monitoring.
Spectroscopic Techniques
-
Mass Spectrometry (MS): Essential for identification and structural elucidation. In Electron Ionization (EI), NACs typically show a strong molecular ion peak due to the stability of the aromatic system.[12] Characteristic fragments corresponding to the loss of O, NO, and NO₂ are also commonly observed. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile NACs in complex mixtures.[13]
-
UV-Visible Spectroscopy: The conjugated π-system of the aromatic ring, extended by the nitro group, gives rise to characteristic UV-Vis absorption bands. This technique is often used for quantitative analysis and for studying complex formation, such as the Janowsky complex used in the colorimetric detection of explosives.[14]
Chromatographic Separation
The choice of chromatographic technique is dictated by the volatility and polarity of the target NACs.
-
Gas Chromatography (GC): The method of choice for volatile and thermally stable NACs, such as nitrotoluenes and nitrobenzenes.[15][16] An Electron Capture Detector (ECD) is particularly sensitive to the electronegative nitro group, providing excellent detection limits.[17]
-
High-Performance Liquid Chromatography (HPLC): More versatile for less volatile or thermally labile NACs. Reversed-phase HPLC with UV detection is a common and robust method for the analysis of a wide range of NACs found in pharmaceuticals and environmental samples.[16]
-
Supercritical Fluid Chromatography (SFC): Offers advantages over both GC and HPLC for certain applications, such as the separation of isomers, by using supercritical CO₂ as the mobile phase.[18] It can alleviate the need for derivatization required for some high-boiling-point NACs in GC.[18]
Electrochemical Analysis
Electrochemical methods are highly sensitive and provide valuable information about the redox behavior of NACs. Techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are used to study the reduction potentials of the nitro group.[19][20]
Expert Rationale: The reduction of the nitro group is an electrochemically active process.[21] By applying a potential and measuring the resulting current, one can determine the reduction potential, which is directly related to the electronic environment of the molecule. This is invaluable in drug development for predicting the ease of bioreduction and in sensor development for detecting ultratrace amounts of NACs.[20][21]
Applications and Considerations in Drug Development
Bioreductive Activation: The Prodrug Strategy
The facile reduction of the nitro group under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and certain microbial infections, is a key therapeutic strategy.[8]
Caption: Workflow of bioreductive activation for a nitroaromatic prodrug.
Toxicity and Structure-Activity Relationships (SAR)
While therapeutically useful, the bioreduction of NACs can also lead to toxicity. The same reactive intermediates that kill cancer cells or bacteria can also damage healthy tissue, leading to concerns about mutagenicity and carcinogenicity.[9] A central task for medicinal chemists is to design molecules where the therapeutic window is maximized, and off-target toxicity is minimized. This involves fine-tuning the electronic properties of the molecule to control its reduction potential and the reactivity of its metabolites.
Experimental Protocols
Protocol: Determination of NACs in Water by GC-MS
This protocol outlines a validated method for the extraction and analysis of common NACs (e.g., nitrobenzene, dinitrotoluenes) in aqueous samples.[13]
Principle: NACs are first extracted from the water matrix into an organic solvent using liquid-liquid extraction. The extract is then concentrated and analyzed by GC-MS, which provides both separation and positive identification.
Methodology:
-
Sample Preparation:
-
To a 500 mL water sample in a separatory funnel, add 5 mL of a suitable internal standard solution (e.g., 1,3-dinitrobenzene-d₃).
-
Add 60 mL of dichloromethane as the extraction solvent.
-
Shake the funnel vigorously for 2 minutes, venting periodically. Allow the layers to separate.
-
Drain the lower organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining all organic extracts.
-
-
Concentration:
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.
-
Causality Check: A gentle concentration step is crucial to prevent the loss of more volatile NACs.
-
-
Solvent Exchange:
-
Exchange the solvent to hexane for optimal chromatography. Add 5 mL of hexane and re-concentrate to 1 mL. This step is critical as residual dichloromethane can interfere with early-eluting peaks and the detector.[17]
-
-
GC-MS Analysis:
-
Injector: 250 °C, splitless mode.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for each target analyte and internal standard.
-
-
Validation:
-
The protocol is validated by analyzing spiked samples to determine recovery, precision, and the method detection limit. Recoveries should typically be within 70-130%.
-
Protocol: Electrochemical Characterization of a NAC using Cyclic Voltammetry
This protocol describes the basic procedure for determining the reduction potential of a NAC.
Principle: CV measures the current that develops in an electrochemical cell as the potential is varied. For a NAC, a cathodic peak will appear at the potential where the nitro group is reduced.
Methodology:
-
Electrolyte Preparation:
-
Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate solvent (e.g., acetonitrile or DMF).
-
Expert Insight: The electrolyte is essential to ensure conductivity of the solution. The solvent must be aprotic to observe the initial one-electron reduction to the radical anion distinctly.
-
-
Analyte Preparation:
-
Dissolve the NAC in the electrolyte solution to a final concentration of 1-5 mM.
-
-
Cell Assembly:
-
Use a standard three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE).
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Polish the GCE with alumina slurry before each experiment to ensure a clean, reproducible surface.
-
-
Deoxygenation:
-
Bubble nitrogen or argon gas through the solution for 10-15 minutes prior to the scan. Oxygen is electrochemically active and will interfere with the measurement.
-
-
Data Acquisition:
-
Set the potentiostat to scan from an initial potential where no reaction occurs (e.g., 0 V) to a negative potential sufficient to observe the reduction (e.g., -1.5 V), and then back to the start.
-
A typical scan rate is 100 mV/s.
-
Record the resulting voltammogram (current vs. potential). The potential at the peak of the cathodic wave corresponds to the reduction potential of the nitro group.
-
-
Self-Validation:
-
Run a scan of the blank electrolyte solution to confirm there are no interfering peaks.
-
Vary the scan rate; for a simple reversible process, the peak current should be proportional to the square root of the scan rate.
-
Conclusion and Future Outlook
Nitroaromatic compounds possess a rich and complex set of physicochemical characteristics that make them both immensely useful and environmentally challenging. Their behavior is overwhelmingly governed by the strong electron-withdrawing nature of the nitro group, which dictates their synthesis, reactivity, and biological function. For scientists in drug discovery, mastering the principles of bioreductive activation and SAR is key to harnessing their therapeutic potential while mitigating toxicity. For analytical and environmental scientists, a deep understanding of their properties allows for the development of sensitive and robust detection methods. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the rational design of novel NACs for targeted therapies and advanced materials will continue to be a vibrant and impactful area of research.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 4. ijeab.com [ijeab.com]
- 5. ck12.org [ck12.org]
- 6. Nitro compound - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. svedbergopen.com [svedbergopen.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eurekaselect.com [eurekaselect.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. epa.gov [epa.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Putative Mechanism of Action of Nitro-Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitro-biphenyl compounds represent a class of molecules with significant, albeit dual-natured, biological activity. Historically recognized for their genotoxicity, these compounds are now being explored for their therapeutic potential as antimicrobial and anticancer agents. The core of their mechanism of action lies in a process of reductive bioactivation, where the nitro (-NO₂) group is enzymatically reduced within target cells or microorganisms to generate highly reactive intermediates. These intermediates, including nitroso and hydroxylamine species, can induce therapeutic effects through targeted cytotoxicity or produce toxicity through off-target interactions. This guide provides an in-depth exploration of this putative mechanism, detailing the bioactivation cascade, the subsequent cellular damage pathways—including DNA adduct formation and oxidative stress—and presents robust experimental protocols for investigating these processes.
Introduction: The Double-Edged Sword of the Nitro Group
The biphenyl scaffold is a privileged structure in medicinal chemistry, providing a rigid yet tunable framework for molecular design. The addition of a nitro group dramatically alters the electronic properties of this scaffold, creating a potent electrophile and setting the stage for a unique mechanism of action.[1] The nitro group is strongly electron-withdrawing, a property that is central to the bioactivity of these compounds.[2][3]
While compounds like 4-nitrobiphenyl have been well-characterized as pro-carcinogens, the very mechanism underlying their toxicity is now being harnessed for therapeutic benefit.[4][5][6] The central paradigm is that nitro-biphenyls are often prodrugs, remaining relatively inert until they encounter a specific enzymatic environment capable of reducing the nitro group. This selective activation is the key to their potential as targeted therapies. This guide will deconstruct this paradigm, moving from the initial enzymatic trigger to the ultimate cellular consequences.
The Core Mechanism: Reductive Bioactivation
The biological activity of most nitro-biphenyl compounds is initiated by the enzymatic reduction of the nitro group. This process is not a simple detoxification step but rather an activation cascade that produces chemically reactive and biologically potent intermediates. This activation is predominantly catalyzed by a class of enzymes known as nitroreductases.
2.1. The Role of Nitroreductases
Nitroreductases (NTRs) are flavin-containing enzymes that catalyze the reduction of nitroaromatic compounds.[7][8] They are broadly classified into two types based on their sensitivity to oxygen:
-
Type I Nitroreductases (Oxygen-Insensitive): These enzymes, commonly found in bacteria, utilize NAD(P)H to perform a series of two-electron reductions on the nitro group.[9] This process sequentially converts the nitro group (Ar-NO₂) to a nitroso intermediate (Ar-NO), then to a hydroxylamine intermediate (Ar-NHOH), and finally to the fully reduced amine (Ar-NH₂). The hydroxylamine metabolite is often the most critical species for downstream biological effects.
-
Type II Nitroreductases (Oxygen-Sensitive): These enzymes perform a single-electron reduction, generating a nitro anion radical (Ar-NO₂⁻).[1][10] In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro-biphenyl and producing a superoxide anion (O₂⁻). This "futile cycling" can lead to a state of significant oxidative stress.
The differential expression of these enzymes between microbes and mammalian cells, or between cancerous and healthy tissues, forms the basis for the selective toxicity of nitro-biphenyl compounds. For example, many pathogenic bacteria and protozoa possess highly active Type I nitroreductases that are absent in their mammalian hosts, allowing for selective targeting.[1]
The overall bioactivation pathway is a critical determinant of the compound's ultimate effect, be it therapeutic or toxic.
Downstream Consequences: Genotoxicity and Oxidative Stress
Once the reactive hydroxylamine or radical intermediates are formed, they can interact with a variety of cellular macromolecules, leading to cytotoxicity. The two most prominent mechanisms are direct DNA damage and the induction of overwhelming oxidative stress.
3.1. DNA Adduct Formation: The Genotoxic Mechanism
The electrophilic hydroxylamine intermediate (Ar-NHOH) is a primary driver of genotoxicity and, paradoxically, targeted anticancer activity. This reactive species can covalently bind to nucleophilic sites on DNA bases, forming stable DNA adducts.[11][12]
-
Target Sites: The most common targets are the C8 and N² positions of guanine and, to a lesser extent, adenine.[11]
-
Consequences: The formation of these bulky adducts distorts the DNA helix, obstructing the machinery of DNA replication and transcription. If the cell's DNA repair mechanisms fail to remove these adducts, it can lead to mutations during cell division, potentially initiating carcinogenesis.[13] In a therapeutic context, overwhelming a cancer cell's repair capacity with extensive DNA damage can trigger apoptosis (programmed cell death).
Studies on 4-nitrobiphenyl have shown that it can be metabolized to intermediates that form adducts in hepatic DNA, demonstrating this pathway's in vivo relevance.
3.2. Oxidative Stress: The Radical-Mediated Mechanism
The futile cycling initiated by Type II nitroreductases results in a sustained production of superoxide anions (O₂⁻). This overwhelms the cell's antioxidant defenses (e.g., superoxide dismutase, catalase), leading to a state of nitro-oxidative stress.[4][14]
-
Reactive Oxygen Species (ROS): Superoxide can be converted into other highly damaging ROS, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH).
-
Cellular Damage: These ROS can indiscriminately attack and damage vital cellular components. They can cause lipid peroxidation in cell membranes, leading to loss of integrity, and can oxidize proteins, leading to loss of function.[15] This widespread damage disrupts cellular homeostasis and can independently trigger cell death pathways.
Experimental Workflows for Mechanism Elucidation
To validate the putative mechanism of a novel nitro-biphenyl compound, a series of targeted experiments are required. The following protocols provide a self-validating system to test the core hypotheses of reductive activation, genotoxicity, and oxidative stress induction.
Protocol 1: In Vitro Nitroreductase Activity Assay (Spectrophotometric)
Principle: This assay determines if the nitro-biphenyl compound is a substrate for a nitroreductase enzyme. It uses a well-characterized enzyme (e.g., E. coli NfsB) and monitors the oxidation of NADH, which is coupled to the reduction of the substrate. Cytochrome C is used as an indicator, as it is reduced by some intermediates, and its change in absorbance can be monitored.[5]
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Stock: Prepare a stock solution of purified E. coli nitroreductase in reaction buffer.
-
Cofactor Stock: 10 mM NADH in reaction buffer.
-
Indicator Stock: 1 mM Horse Heart Cytochrome C in reaction buffer.
-
Test Compound Stock: 10 mM Nitro-Biphenyl compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, prepare the reaction mix for each well:
-
170 µL Reaction Buffer
-
10 µL Cytochrome C stock (final concentration: 50 µM)
-
10 µL NADH stock (final concentration: 500 µM)
-
-
Add 5 µL of the test compound stock solution or DMSO (vehicle control).
-
Initiate the reaction by adding 5 µL of nitroreductase enzyme solution. For a negative control, add 5 µL of reaction buffer instead of the enzyme.
-
Immediately place the plate in a plate reader capable of kinetic measurements.
-
Monitor the increase in absorbance at 550 nm (A₅₅₀) every 30 seconds for 10-15 minutes at 37°C.
-
-
Data Analysis & Interpretation:
-
Calculate the rate of reaction (ΔA₅₅₀/min) for each condition.
-
Subtract the rate of the vehicle control from the rate of the test compound wells.
-
Causality Check: A significant increase in the rate of NADH oxidation (indicated by the change at A₅₅₀) only in the presence of the enzyme, NADH, and the test compound confirms that the nitro-biphenyl is a substrate for the nitroreductase. A time-dependent HPLC analysis can also be run in parallel to directly observe the depletion of the parent compound and the emergence of reduced metabolites.
-
Protocol 2: Cellular Reactive Oxygen Species (ROS) Detection
Principle: This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. Inside the cell, esterases cleave the acetate groups, trapping the probe (now DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF), and the increase in fluorescence is proportional to the level of intracellular ROS.[7]
Methodology:
-
Cell Seeding:
-
Seed adherent cells (e.g., a relevant cancer cell line) in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of the nitro-biphenyl compound for a predetermined time (e.g., 6, 12, or 24 hours).
-
Include a vehicle control (DMSO) and a positive control for ROS induction (e.g., 100 µM H₂O₂ or Tert-Butyl Hydrogen Peroxide for 1 hour).[10]
-
-
DCFH-DA Staining:
-
Prepare a 10 mM DCFH-DA stock solution in high-quality DMSO. Crucially, this stock and subsequent working solutions must be protected from light.
-
Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in pre-warmed, serum-free cell culture medium.
-
Remove the compound-containing medium from the cells and wash once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~535 nm.[10]
-
Optionally, visualize the cells under a fluorescence microscope using a standard FITC filter set.
-
-
Data Analysis & Interpretation:
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the fluorescence intensity of treated wells to the vehicle control.
-
Self-Validation: A dose-dependent increase in fluorescence compared to the vehicle control indicates that the compound induces intracellular oxidative stress. The positive control must show a robust signal for the assay to be considered valid.
-
Protocol 3: DNA Adduct Analysis by LC-MS/MS
Principle: This is the gold standard for identifying and quantifying specific DNA adducts. It involves isolating DNA from treated cells, hydrolyzing it into individual nucleosides, separating the modified nucleosides from the unmodified ones using liquid chromatography, and identifying them by their unique mass-to-charge ratio and fragmentation pattern using tandem mass spectrometry.[3][4]
Methodology:
-
Sample Preparation:
-
Treat cells in culture (e.g., 10 cm dishes) or dose an animal model with the nitro-biphenyl compound. Harvest cells or target tissues (e.g., liver).
-
Isolate high-purity genomic DNA using a commercial kit or standard phenol-chloroform extraction protocols. Quantify the DNA concentration and assess its purity (A₂₆₀/A₂₈₀ ratio ~1.8).
-
-
DNA Hydrolysis:
-
To 20-50 µg of DNA, add a known amount of an appropriate stable isotope-labeled internal standard (e.g., [¹⁵N₅]-deoxyguanosine).
-
Perform enzymatic digestion to break the DNA down into individual 2'-deoxynucleosides. This is typically a multi-enzyme process:
-
Incubate with DNase I, and phosphodiesterase.
-
Follow with alkaline phosphatase to remove the phosphates.
-
-
After digestion, remove the enzymes, typically by ultrafiltration.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the hydrolyzed nucleosides on a reverse-phase C18 HPLC column using a gradient of aqueous solvent (e.g., water with 0.1% formic acid) and organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) operating in positive electrospray ionization (ESI) mode.
-
Set up a Multiple Reaction Monitoring (MRM) method. This involves programming the mass spectrometer to look for a specific "transition": the mass of the parent adducted nucleoside (precursor ion) and the mass of a specific fragment ion produced after collision-induced dissociation (product ion). A common fragmentation is the neutral loss of the deoxyribose sugar.[4]
-
-
Data Analysis & Interpretation:
-
Identify the DNA adduct by its specific retention time and MRM transition.
-
Quantify the amount of the adduct by comparing the area of its chromatographic peak to the area of the known amount of the internal standard.
-
Trustworthiness: The detection of a signal at the exact retention time and mass transition predicted for the hydroxylamine-biphenyl-dG or -dA adduct provides definitive evidence of the genotoxic mechanism. The internal standard corrects for any variability in sample processing, ensuring accurate quantification.
-
Data Presentation & Structure-Activity Relationships
To understand how chemical modifications to the nitro-biphenyl scaffold affect its mechanism, a structure-activity relationship (SAR) study is often conducted. Data from such studies are best presented in a clear, tabular format.
Table 1: Example SAR Data for Nitro-Biphenyl Analogs
| Compound ID | Substitution on Biphenyl Ring | IC₅₀ (µM) - Cancer Cell Line (e.g., HCT116) | MIC (µM) - Bacteria (e.g., E. coli) | Relative ROS Production (% of Control) | Relative DNA Adduct Level (Adducts/10⁸ dG) |
| NB-001 | 4-Nitro (Parent) | 12.5 | 32.0 | 450% | 15.2 |
| NB-002 | 4-Nitro, 4'-Chloro | 8.2 | 25.5 | 510% | 21.8 |
| NB-003 | 4-Nitro, 4'-Methoxy | 25.1 | 64.1 | 220% | 7.4 |
| NB-004 | 2-Nitro | 55.8 | >100 | 150% | 2.1 |
| Control | Vehicle (DMSO) | >100 | >100 | 100% | <0.1 |
Data are hypothetical and for illustrative purposes only.
This table allows for easy comparison, suggesting in this hypothetical case that electron-withdrawing groups (like -Cl) enhance activity, while electron-donating groups (like -OCH₃) decrease it. It also highlights the importance of the nitro group's position (para vs. ortho).
Conclusion and Future Directions
The putative mechanism of action for nitro-biphenyl compounds is centered on their role as prodrugs, activated by enzymatic nitroreduction. This bioactivation generates reactive intermediates that exert cytotoxic effects primarily through the formation of DNA adducts and the induction of severe oxidative stress. This dual mechanism of damage makes them potent biological agents.
Understanding this core mechanism is essential for the rational design of new therapeutics. Future research should focus on:
-
Developing compounds with high selectivity for microbial or tumor-specific nitroreductases to minimize off-target toxicity.
-
Modulating the redox potential of the nitro group to favor either the two-electron (hydroxylamine) or one-electron (oxidative stress) pathway, depending on the therapeutic goal.
-
Combining nitro-biphenyl agents with inhibitors of DNA repair or cellular antioxidant pathways to potentiate their effects.
By leveraging the detailed mechanistic insights and robust experimental workflows outlined in this guide, researchers can effectively advance the development of this promising class of molecules from toxic pollutants to targeted therapeutics.
References
- 1. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 2. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. In vitro Nitrate Reductase Activity Assay of Mycolicibacterium smegmatis Crude Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time dependent HPLC analysis of the product ratio of enzymatically reduced prodrug CB1954 by a modified and immobilised nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Robust Synthesis of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura Cross-Coupling
Application Note & Protocol: A-1024
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the synthesis of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds.[1] The described methodology is centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile C-C bond-forming strategy.[2][3] This protocol outlines the synthesis from commercially available precursors, 3-bromo-5-nitrobenzoic acid and phenylboronic acid, and offers in-depth explanations for the selection of reagents and reaction conditions to ensure a high yield and purity of the final product.
Introduction
Biphenyl carboxylic acid derivatives are prevalent structural motifs in a wide range of biologically active molecules and functional materials.[4] Specifically, this compound serves as a crucial building block in the synthesis of more complex molecules due to the presence of multiple functional groups that can be further manipulated.[1][5] The nitro group, in particular, can be readily reduced to an amine, providing a pathway for a variety of subsequent chemical transformations.
The Suzuki-Miyaura cross-coupling reaction is the method of choice for the synthesis of biaryl compounds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[3][4] The reaction was the subject of the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis.[2] This protocol leverages the efficiency of the Suzuki-Miyaura coupling to provide a reliable and reproducible method for the preparation of this compound.
Reaction Scheme
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 3-bromo-5-nitrobenzoic acid with phenylboronic acid in the presence of a suitable base and a palladium catalyst with an appropriate ligand.
Figure 1. Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-bromo-5-nitrobenzoic acid | C₇H₄BrNO₄ | 246.02 | 1.00 g | 4.06 |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 0.59 g | 4.87 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.23 g | 0.20 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.12 g | 8.12 |
| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | 20 mL | - |
| Deionized Water | H₂O | 18.02 | 5 mL | - |
| 2 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitrobenzoic acid (1.00 g, 4.06 mmol), phenylboronic acid (0.59 g, 4.87 mmol), and potassium carbonate (1.12 g, 8.12 mmol).
-
Solvent Addition: Add 1,2-dimethoxyethane (DME) (20 mL) and deionized water (5 mL) to the flask.
-
Inert Atmosphere: Purge the reaction mixture with a gentle stream of nitrogen or argon for 10-15 minutes to remove dissolved oxygen. This is a critical step as the palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields.[2]
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol) to the reaction mixture. The choice of a phosphine ligand like triphenylphosphine is common in Suzuki couplings as it stabilizes the palladium center.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate with 1% acetic acid). The reaction is typically complete within 4-6 hours.
-
Workup - Quenching and Acidification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully acidify the aqueous layer to a pH of approximately 2 with 2 M hydrochloric acid. This step protonates the carboxylate salt to the desired carboxylic acid, which is less soluble in water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). The organic layers are combined.
-
Workup - Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove any remaining water-soluble impurities.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a solid.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the aryl halide (3-bromo-5-nitrobenzoic acid), forming a palladium(II) intermediate.
-
Transmetalation: The organoboron species (phenylboronic acid) undergoes transmetalation with the palladium(II) complex. This step is facilitated by the base, which activates the boronic acid.[3]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the C-C bond of the biphenyl product and regenerating the palladium(0) catalyst.[2]
Figure 2. Catalytic Cycle of the Suzuki-Miyaura Reaction.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₃H₉NO₄[6] |
| Molecular Weight | 243.22 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| Storage | Sealed in dry, 2-8°C[1][6] |
Expected analytical data:
-
¹H NMR: Spectra should show characteristic peaks for the aromatic protons of the biphenyl system.
-
¹³C NMR: Spectra should show the expected number of carbon signals corresponding to the product structure.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
-
Melting Point: A sharp melting point indicates high purity.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Palladium compounds can be toxic and should be handled with care.
-
3-bromo-5-nitrobenzoic acid is an irritant. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst | Ensure the reaction was performed under a strict inert atmosphere. Use a fresh bottle of catalyst. |
| Insufficient base | Ensure the correct stoichiometry of the base is used. The base is crucial for the transmetalation step. | |
| Poor quality reagents | Use high-purity starting materials and solvents. | |
| Incomplete reaction | Insufficient reaction time or temperature | Monitor the reaction by TLC and ensure it has gone to completion. Ensure the reflux temperature is maintained. |
| Side product formation | Homocoupling of the boronic acid | This can occur if the reaction conditions are not optimal. Ensure proper inert atmosphere and stoichiometry. |
Conclusion
This protocol provides a robust and reproducible method for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. By carefully following the outlined steps and understanding the rationale behind the experimental choices, researchers can reliably produce this valuable intermediate for further applications in pharmaceutical and materials science research.
References
Synthesis and Application of 5-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Scaffolds via Suzuki-Miyaura Coupling
An Application Note and Protocol for Researchers
Abstract
The biaryl scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in active pharmaceutical ingredients (APIs) and advanced organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds to form these biaryl systems, a discovery celebrated with the 2010 Nobel Prize in Chemistry.[2] This application note provides a detailed guide for the synthesis of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid and its derivatives. We delve into the mechanistic rationale behind reagent selection, provide step-by-step protocols for synthesis, and offer troubleshooting guidance. This document is intended for researchers, chemists, and drug development professionals seeking to leverage Suzuki coupling for the creation of complex, functionalized biaryl compounds.
Introduction and Scientific Principle
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C single bond by reacting an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[3][4] Its widespread adoption is due to its mild reaction conditions, high functional group tolerance, commercial availability of reagents, and the low toxicity of its boron-containing byproducts.[2][5]
The target molecule, this compound, incorporates three key functionalities:
-
A Biphenyl Core: Provides a rigid, well-defined three-dimensional structure essential for binding to biological targets.[1]
-
A Carboxylic Acid Group: A common functional group in pharmaceuticals that can act as a hydrogen bond donor/acceptor or a bioisostere for other functionalities, aiding in solubility and target engagement.[6][7]
-
A Nitro Group: A strong electron-withdrawing group that significantly modulates the electronic properties of the molecule.[8] While sometimes associated with toxicity, the nitro group is a key pharmacophore in many approved drugs and can enhance binding affinity or alter metabolic pathways.[8]
The synthesis of this scaffold via Suzuki coupling offers a modular approach, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies—a cornerstone of modern drug discovery.[9][10]
Mechanistic Overview: The "Why" Behind the Reaction
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three primary steps.[3][11] Understanding this cycle is critical for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (R¹-X). This is often the rate-limiting step. The reactivity order for halides is I > Br > OTf >> Cl.[12] Electron-withdrawing groups (like the -NO₂ on the aryl halide) can accelerate this step by making the aromatic ring more electron-poor, which facilitates the palladium insertion.[13]
-
Transmetalation: The organoboron species (R²-B(OR)₂) is activated by the base to form a more nucleophilic boronate complex [R²-B(OR)₂(Base)]⁻. This complex then transfers its organic group (R²) to the palladium(II) center, displacing the halide and forming an R¹-Pd(II)-R² intermediate. The choice of base is crucial to facilitate this step without promoting side reactions.[14][15]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Retrosynthetic Strategy and Reagent Selection
To synthesize this compound, we can envision two primary retrosynthetic disconnections. The choice between these routes depends on the commercial availability, stability, and cost of the starting materials.
Rationale for Component Selection:
-
Route A: This is often the preferred route. 3-Bromo-5-nitrobenzoic acid is a commercially available and relatively inexpensive starting material. The electron-withdrawing nitro and carboxylic acid groups activate the C-Br bond towards oxidative addition. Phenylboronic acid is a standard, stable reagent.
-
Route B: 3-Carboxy-5-nitrophenylboronic acid is more specialized and potentially less stable. Boronic acids bearing strong electron-withdrawing groups can be susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source.[14] Therefore, Route A presents a more robust starting point.
Key Experimental Parameters:
| Parameter | Choice & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ : Tetrakis is a reliable Pd(0) source that is often effective but can be air-sensitive. Pd(dppf)Cl₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species; the dppf ligand is excellent for stabilizing the catalyst and promoting reductive elimination.[4][14] |
| Base | K₂CO₃ or K₃PO₄ : Potassium carbonate is a standard, cost-effective base suitable for many couplings.[5][14] For more challenging substrates or to minimize side reactions with the carboxylic acid, the slightly stronger K₃PO₄ is often an excellent choice.[14] Cesium carbonate (Cs₂CO₃) can be used for difficult couplings but is more expensive.[11][14] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O : A mixed aqueous/organic solvent system is essential. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11][14] All solvents must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[14] |
| Temperature | 80-110 °C : Most Suzuki couplings require heating to drive the reaction to completion in a reasonable timeframe. The specific temperature depends on the reactivity of the substrates and the boiling point of the solvent system.[14][16] |
Detailed Experimental Protocol (Route A)
This protocol provides a generalized procedure for a 1.0 mmol scale reaction. It should be optimized for specific substrates and desired outcomes.
Materials and Reagents:
-
3-Bromo-5-nitrobenzoic acid (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv.), finely ground
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 mmol, 2-5 mol%)
-
1,4-Dioxane, anhydrous (degassed)
-
Deionized Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask or round-bottom flask with condenser)
Step-by-Step Methodology:
-
Reagent Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-nitrobenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground K₂CO₃ (2.5 equiv).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[14]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.03 equiv). Via syringe, add degassed 1,4-dioxane followed by degassed deionized water (e.g., 8 mL dioxane, 2 mL water for a 0.1 M solution).
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL). Carefully pour the mixture into a separatory funnel containing 20 mL of 1 M HCl. The aqueous layer should be acidic (pH ~2-3) to ensure the carboxylic acid product is protonated and partitions into the organic layer.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or has poor solubility. | 1. Use fresh catalyst from a reliable source. Use a more robust precatalyst like Pd(dppf)Cl₂.2. Ensure solvents are thoroughly degassed with N₂/Ar sparging for at least 30 minutes.[14]3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions (especially with electron-withdrawing groups). | 1. Use a milder base (e.g., KF).[14]2. Use the corresponding boronic acid pinacol ester, which is often more stable.3. Lower the reaction temperature and increase reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing technique. Ensure a positive pressure of inert gas is maintained throughout the reaction setup. |
| Difficult Purification | Residual palladium catalyst or triphenylphosphine oxide. | Flush the crude product through a small plug of Celite® or silica with a polar solvent to remove baseline impurities before final purification. |
Advanced Method: Nitroarenes as Coupling Partners
Recent breakthroughs in catalysis have shown that the C-NO₂ bond itself can be cleaved in an oxidative addition step, allowing nitroarenes to serve directly as aryl electrophiles.[17][18] This innovative approach can shorten synthetic routes by avoiding the conversion of nitroarenes to halides.[2]
However, this transformation is not trivial and requires highly specialized conditions.[2]
-
Catalyst System: A specific palladium precatalyst (e.g., Pd(acac)₂) combined with a bulky, electron-rich biarylphosphine ligand, such as BrettPhos, is crucial for success.[2] Standard ligands like PPh₃ are ineffective.[2]
-
Reaction Conditions: The reaction typically requires high temperatures (≥130 °C) and a strong base like K₃PO₄.[2]
While this method represents the cutting edge of Suzuki-Miyaura chemistry, it is less general and requires more rigorous optimization than the classical halide-based approach. It is presented here as an alternative for specialized applications where the corresponding nitroarene is more accessible than the aryl halide.
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of this compound and its derivatives. By understanding the underlying mechanism and making rational choices for the catalyst, base, and solvent, researchers can efficiently construct these valuable scaffolds. The modularity of this reaction allows for the creation of diverse chemical libraries, accelerating hit-to-lead campaigns in drug discovery and the development of novel organic materials.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. thieme.de [thieme.de]
- 18. pubs.acs.org [pubs.acs.org]
The Versatility of 5-Nitro-[1,1'-biphenyl]-3-carboxylic Acid: A Strategic Building Block for Complex Molecules
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid has emerged as a highly versatile scaffold, offering multiple reaction handles for the elaboration into a diverse array of pharmacologically relevant compounds and functional materials. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key intermediate.
The unique structural attributes of this compound, namely the carboxylic acid group, the nitro functionality, and the biphenyl core, provide a trifecta of opportunities for chemical modification. The carboxylic acid is primed for amide bond formation, a cornerstone of medicinal chemistry. The nitro group can be readily reduced to an amine, opening pathways for the synthesis of various nitrogen-containing heterocycles. Furthermore, the biphenyl structure itself is a privileged motif in many bioactive molecules. This guide will explore two key synthetic transformations of this building block: its conversion to aminobiphenyl derivatives as precursors for bioactive agents and its use in the synthesis of carbazole frameworks.
Key Physicochemical and Spectroscopic Data
For effective utilization in synthesis, a thorough understanding of the physical and spectral properties of this compound is essential.
| Property | Value |
| CAS Number | 188355-96-6 |
| Molecular Formula | C₁₃H₉NO₄ |
| Molecular Weight | 243.22 g/mol |
| Appearance | Solid |
| Storage | Sealed in dry, 2-8°C |
-
¹H NMR: Aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). The proton ortho to the carboxylic acid and the protons on the phenyl ring would exhibit characteristic splitting patterns.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid would be significantly downfield (δ 165-185 ppm). Aromatic carbons would appear in the range of δ 110-150 ppm.
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acid would be observed around 2500-3300 cm⁻¹. A strong C=O stretch would be present around 1700 cm⁻¹. Characteristic N-O stretching bands for the nitro group would appear around 1530 and 1350 cm⁻¹.[1]
Application I: Synthesis of Aminobiphenyl Carboxylic Acids - Precursors to Bioactive Molecules
A primary application of this compound is its conversion to the corresponding 5-amino-[1,1'-biphenyl]-3-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutically active compounds. The resulting amino acid can be further functionalized, for instance, to create complex heterocyclic systems found in drugs. A notable example is the synthesis of intermediates for thrombopoietin (TPO) receptor agonists like eltrombopag, which utilize a substituted 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid core.[2][3]
Workflow for the Synthesis of 5-Amino-[1,1'-biphenyl]-3-carboxylic Acid
The synthetic strategy involves two key steps: the synthesis of the this compound core, typically via a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of the nitro group.
References
- 1. Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination [mdpi.com]
- 2. Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid [cjph.com.cn]
- 3. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
Applications of Nitro-Biphenyls in Medicinal Chemistry: From Synthetic Intermediates to Bioactive Scaffolds
Introduction: The Nitro-Biphenyl Scaffold - A Privileged Motif in Medicinal Chemistry
The biphenyl moiety is a recurring structural motif in a multitude of biologically active compounds, prized for its ability to confer conformational rigidity and facilitate crucial π-π stacking interactions with biological targets. The introduction of a nitro group onto this scaffold further enhances its utility in medicinal chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the biphenyl system, modulating its reactivity and potential for biological interactions.[1][2] Moreover, the nitro group itself can act as a critical pharmacophore, often undergoing bioreduction in physiological systems to generate reactive intermediates that exert cytotoxic effects, a mechanism exploited in various antimicrobial and anticancer agents.[2][3] This dual functionality as both a versatile synthetic handle and a bioactive component makes nitro-biphenyls a subject of considerable interest in the design and development of novel therapeutic agents. This guide will provide an in-depth exploration of the applications of nitro-biphenyls in medicinal chemistry, with a focus on their role as key precursors in the synthesis of agrochemicals and their emerging potential in other therapeutic areas.
Case Study: The Synthesis of Boscalid - A Nitro-Biphenyl Precursor in a Commercial Fungicide
A prime example of the industrial significance of nitro-biphenyls is their use as a key intermediate in the synthesis of boscalid, a broad-spectrum fungicide. Boscalid belongs to the class of succinate dehydrogenase inhibitors (SDHIs) and is widely used in agriculture to control a range of fungal pathogens.[4] The synthesis of boscalid commences with the construction of a substituted nitro-biphenyl core, which is subsequently elaborated to the final active ingredient.
Diagram 1: Synthetic Workflow for Boscalid
Caption: Synthetic pathway for Boscalid from 1-chloro-2-nitrobenzene.
Protocol 2.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of 4'-Chloro-2-nitrobiphenyl
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5][6] In the synthesis of the boscalid precursor, this reaction is employed to couple 1-chloro-2-nitrobenzene with 4-chlorophenylboronic acid.
Materials:
-
1-chloro-2-nitrobenzene
-
4-chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-chloro-2-nitrobenzene (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.[7]
-
Stir the reaction mixture at 80-90 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-chloro-2-nitrobiphenyl as a solid.
Protocol 2.2: Reduction of the Nitro Group to Synthesize 2-Amino-4'-chlorobiphenyl
The reduction of the nitro group to an amine is a critical step in the synthesis of boscalid. Various methods can be employed for this transformation, with catalytic hydrogenation being a common and efficient approach.[3][8][9]
Materials:
-
4'-Chloro-2-nitrobiphenyl
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Filter agent (e.g., Celite®)
-
Standard hydrogenation glassware
Procedure:
-
Dissolve 4'-chloro-2-nitrobiphenyl (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation flask.
-
Carefully add 10% palladium on carbon (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (argon or nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-4'-chlorobiphenyl, which is often used in the next step without further purification.
Protocol 2.3: Amidation to Yield Boscalid
The final step in the synthesis of boscalid is the amidation of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride.[10]
Materials:
-
2-Amino-4'-chlorobiphenyl
-
2-Chloronicotinoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-amino-4'-chlorobiphenyl (1.0 eq) in dichloromethane or THF in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloronicotinoyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure boscalid.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Boscalid and other carboxamide fungicides exert their antifungal activity by inhibiting succinate dehydrogenase (SDH), also known as complex II, a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[9][11] SDH catalyzes the oxidation of succinate to fumarate, a crucial step in cellular respiration.
Diagram 2: Mechanism of SDH Inhibition by Boscalid
Caption: Boscalid inhibits Complex II (SDH), disrupting the electron transport chain.
Inhibition of SDH by boscalid blocks the transfer of electrons from succinate to coenzyme Q, thereby interrupting the electron transport chain and halting ATP production. This leads to a depletion of cellular energy and ultimately, fungal cell death. The biphenyl moiety of boscalid plays a crucial role in its binding to the ubiquinone-binding (Qp) site of the SDH enzyme complex.
Biological Evaluation of Nitro-Biphenyl Derivatives
The biological activity of nitro-biphenyl derivatives, particularly their potential as SDH inhibitors, can be evaluated using a combination of in vitro and in vivo assays.
Protocol 4.1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of test compounds against SDH. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate.[12][13][14][15]
Materials:
-
Mitochondrial fraction isolated from the target fungus (e.g., Botrytis cinerea)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Sodium succinate solution (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (intermediate electron carrier)
-
Test compounds (nitro-biphenyl derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, sodium succinate, and DCPIP.
-
Add various concentrations of the test compounds (e.g., from a serial dilution) to the wells. Include a control group with DMSO only.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the mitochondrial fraction to each well.
-
Immediately add PMS to each well.
-
Measure the decrease in absorbance at 600 nm over time (kinetic mode) for 10-20 minutes. The rate of DCPIP reduction is proportional to SDH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Protocol 4.2: In Vivo Antifungal Assay against Botrytis cinerea
This protocol outlines a method to assess the in vivo antifungal efficacy of test compounds against Botrytis cinerea, the causative agent of gray mold disease, on a suitable plant host.[11][16][17][18]
Materials:
-
Healthy, susceptible host plants (e.g., strawberry fruits, bean leaves)
-
Spore suspension of Botrytis cinerea (e.g., 1 x 10⁵ spores/mL in sterile water with 0.05% Tween 20)
-
Test compounds formulated in a suitable solvent (e.g., acetone-water mixture with a surfactant)
-
Sterile water (for control)
-
Humid chambers or plastic bags
-
Incubator
Procedure:
-
Prepare different concentrations of the test compounds.
-
Apply the test solutions to the surface of the host plant material (e.g., by spraying or dipping). Allow the solvent to evaporate.
-
Inoculate the treated plant material with a defined volume of the Botrytis cinerea spore suspension.
-
Place the inoculated plant material in a humid chamber to maintain high humidity.
-
Incubate at a suitable temperature (e.g., 20-25°C) for 3-5 days.
-
Assess the disease severity by measuring the lesion diameter or the percentage of infected area.
-
Calculate the percentage of disease inhibition for each treatment compared to the control.
-
Determine the EC₅₀ (effective concentration for 50% inhibition) value for each compound.
Table 1: Antifungal Activity of Boscalid and Related Compounds
| Compound | Target Fungus | In Vitro IC₅₀ (µg/mL) | In Vivo EC₅₀ (µg/mL) | Reference |
| Boscalid | Botrytis cinerea | 0.51 | 1.0 - 5.0 | [19][20] |
| Boscalid | Sclerotinia sclerotiorum | 0.73 | N/A | [20] |
| Boscalid | Rhizoctonia solani | N/A | >30% inhibition at 1 µg/mL | [20] |
Structure-Activity Relationship (SAR) Studies
The development of potent SDH inhibitors like boscalid has been guided by extensive structure-activity relationship (SAR) studies.[21][22][23][24] These studies have revealed key structural features necessary for high affinity binding to the enzyme.
For the biphenyl-carboxamide class of fungicides, the following SAR observations are generally noted:
-
The Amide Linker: The amide bond is crucial for activity, likely participating in hydrogen bonding interactions within the active site of SDH.
-
The Biphenyl Core: The two phenyl rings of the biphenyl moiety are essential for hydrophobic interactions within the Qp site. The dihedral angle between the two rings, influenced by substituents, can significantly impact activity.
-
Substituents on the Phenyl Rings: The nature and position of substituents on both phenyl rings are critical for optimizing potency and spectrum of activity. Halogen atoms, such as the chlorine in boscalid, often enhance activity.
Table 2: Illustrative SAR of Biphenyl-Carboxamide Derivatives as SDH Inhibitors
| R¹ (on Amine Phenyl) | R² (on Carboxamide Phenyl) | Relative Activity | Rationale |
| H | H | + | Basic scaffold shows some activity. |
| 4'-Cl | H | ++ | Introduction of a halogen at the 4'-position enhances hydrophobic interactions. |
| 4'-Cl | 2-Cl | +++ | The 2-chloro substituent on the second phenyl ring further improves binding affinity. |
| 4'-F | 2-Cl | +++ | Fluorine at the 4'-position can also be beneficial, potentially through favorable electronic effects. |
| 4'-CH₃ | 2-Cl | ++ | A methyl group is generally less effective than a halogen at this position. |
Broader Therapeutic Applications of Nitro-Biphenyls
Beyond their role in agriculture, nitro-biphenyls are being investigated for a range of other therapeutic applications, leveraging the unique properties of this scaffold.
Nitro-biphenyls as Anticancer Agents
Several studies have explored the potential of nitro-biphenyl derivatives as anticancer agents.[1][25][26][27][28] For instance, certain nitrovinyl biphenyls have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[25][28] The nitro group in these compounds is often crucial for their cytotoxic activity.
Another promising approach involves the design of nitro-biphenyl derivatives as inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[26][27] By blocking this interaction, these compounds can restore the ability of the immune system to recognize and attack cancer cells.
Nitro-biphenyls as Antiparasitic Agents
The bioreducible nitro group is a well-established pharmacophore in antiparasitic drug discovery.[2][4][29][30][31] Nitro-biphenyl derivatives have been investigated for their activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.[4] The mechanism of action often involves the enzymatic reduction of the nitro group within the parasite, leading to the formation of cytotoxic radical species that damage cellular macromolecules.
Nitro-biphenyls as Antitubercular Agents
The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. Nitro-containing compounds have shown promise in this area, and nitro-biphenyls are being explored as potential leads.[32][33][34][35][36] The specific mechanisms of action can vary, but often involve the activation of the nitro-prodrug by mycobacterial enzymes.
Conclusion and Future Perspectives
Nitro-biphenyls represent a versatile and valuable scaffold in medicinal chemistry. Their utility as key intermediates in the synthesis of commercially important agrochemicals like boscalid is well-established. Furthermore, the inherent biological activity of the nitro-biphenyl core, often unlocked through bioreduction, has led to their exploration in diverse therapeutic areas, including oncology and infectious diseases. Future research in this field will likely focus on the rational design of novel nitro-biphenyl derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the enzymatic processes involved in their bioactivation will be crucial for designing safer and more effective drugs. The continued development of efficient and sustainable synthetic methodologies for the construction and modification of the nitro-biphenyl scaffold will further accelerate the discovery of new therapeutic agents based on this privileged structural motif.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. content.abcam.com [content.abcam.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. 3D-QSAR-Guided Molecule Design and Protein-Ligand Interaction Studies for Discovery of Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. air.unimi.it [air.unimi.it]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Design, synthesis and biological evaluation of nitrofuran-1,3,4-oxadiazole hybrids as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Anti-tubercular agents. Part IV: Synthesis and antimycobacterial evaluation of nitroheterocyclic-based 1,2,4-benzothiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for characterizing 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid
An Application Note on the Comprehensive Characterization of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
This compound is a biphenyl derivative incorporating both a nitro group and a carboxylic acid moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents and in materials science for the development of advanced polymers and functional materials. The precise substitution pattern and the presence of electron-withdrawing groups significantly influence its chemical reactivity, physicochemical properties, and ultimately, its utility in various applications.
Therefore, a rigorous and multi-faceted analytical characterization is paramount to confirm its chemical identity, assess its purity, and establish a comprehensive quality control profile. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the integrated analytical techniques required for the thorough characterization of this compound. We will delve into the causality behind experimental choices and present robust, self-validating protocols for chromatography, mass spectrometry, spectroscopy, and thermal analysis.
Physicochemical & Structural Properties
A foundational step in any analytical workflow is to understand the basic properties of the analyte. For this compound, this information guides solvent selection, chromatographic method development, and spectral interpretation.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₃H₉NO₄ | PubChem[1] |
| Molecular Weight | 243.22 g/mol | PubChem[1] |
| CAS Number | 188355-96-6 | BLDpharm[2] |
| Physical Form | Expected to be a solid at room temperature. | Sigma-Aldrich |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds like this compound. The aromatic nature of the biphenyl core and the presence of the nitro group provide a strong chromophore, making UV-Vis detection highly effective.
Reverse-Phase HPLC (RP-HPLC)
Expertise & Causality: A reverse-phase C18 column is the logical first choice due to the compound's predominantly non-polar biphenyl structure. The carboxylic acid and nitro groups add polarity, allowing for excellent retention and separation using a polar mobile phase (like water/acetonitrile or water/methanol). An acidic modifier (e.g., formic or phosphoric acid) is incorporated into the mobile phase to suppress the ionization of the carboxylic acid group. This ensures a single, well-defined analyte state, leading to sharp, symmetrical peaks and reproducible retention times.
Experimental Protocol: RP-HPLC Method
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Use sonication if necessary to ensure complete dissolution.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for high-resolution separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 30% B to 95% B over 20 min | Ensures elution of the main peak and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detector | UV-Vis Diode Array Detector (DAD) | |
| Detection λ | 254 nm | A common wavelength for aromatic compounds; a full UV scan (200-400 nm) should be run initially to determine the absorbance maximum. |
-
Data Interpretation:
-
Identity: The retention time of the main peak should be consistent across injections.
-
Purity: Purity is assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is often required for research and development purposes.
-
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized compound. Coupling liquid chromatography with mass spectrometry (LC-MS) provides both retention time and mass information, offering a high degree of confidence in identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Causality: Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity. Given the acidic nature of the carboxylic acid group, ESI in negative ion mode is highly effective, as it readily facilitates deprotonation to form the [M-H]⁻ ion.[3][4] High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is crucial for confirming the elemental composition through highly accurate mass measurement.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Use the same sample prepared for HPLC analysis. The use of formic acid as a mobile phase modifier is compatible with MS detection. Phosphoric acid should be avoided as it is non-volatile and suppresses the MS signal.[5]
-
Instrumentation and Conditions:
-
LC System: Use the HPLC conditions described in Section 1.1, ensuring a volatile mobile phase (formic acid instead of phosphoric acid).
-
Mass Spectrometer: ESI source coupled to a high-resolution mass analyzer.
-
Ionization Mode: Negative Ion Mode.
-
Scan Range: m/z 50 - 500.
-
Expected Ion: [M-H]⁻ at m/z 242.0453 (calculated for C₁₃H₈NO₄⁻).
-
-
Data Interpretation:
-
The primary validation is the detection of an ion with an m/z value that matches the calculated exact mass of the deprotonated molecule within a narrow mass tolerance (typically < 5 ppm).
-
The isotopic pattern of the detected ion should also match the theoretical pattern for the elemental formula C₁₃H₉NO₄.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS is preferred, GC-MS can be used if derivatization is performed. The carboxylic acid group is non-volatile and requires conversion to a less polar, more volatile ester (e.g., a trimethylsilyl ester) prior to analysis. This is achieved by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6] This technique is particularly useful for detecting volatile impurities that may not be amenable to LC-MS.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide definitive confirmation of the molecular structure by probing the chemical environment of atoms and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[7][8][9] Both ¹H and ¹³C NMR are essential.
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar carboxylic acids and its solvent peak does not interfere with the aromatic region. The acidic proton of the carboxylic acid is typically observable in DMSO-d₆ as a broad singlet at high chemical shift (>12 ppm). The electron-withdrawing effects of the nitro and carboxylic acid groups will shift the aromatic protons downfield (to higher ppm values) compared to unsubstituted biphenyl.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | >12.0 | Broad Singlet | 1H | -COOH |
| Aromatic | 8.0 - 8.6 | Multiplets | 7H | Ar-H |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbonyl | ~166 | -C OOH | ||
| Aromatic | 120 - 150 | Ar-C |
Note: These are predicted values. 2D NMR experiments (COSY, HSQC, HMBC) would be required for definitive assignment of each aromatic proton and carbon.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and if necessary, 2D NMR spectra on a spectrometer operating at 400 MHz or higher.
-
For ¹H NMR, 16-32 scans are typically sufficient.
-
For ¹³C NMR, a larger number of scans will be required for adequate signal-to-noise.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[10]
Expertise & Causality: The spectrum of this compound will be dominated by characteristic vibrations of the carboxylic acid and nitro groups. The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding, while the C=O stretch is a strong, sharp peak. The nitro group gives rise to two distinct, strong stretching bands.[11]
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H Stretch | Carboxylic Acid[12][13] |
| ~1710 (strong, sharp) | C=O Stretch | Carboxylic Acid[12][13] |
| 1520-1560 (strong) | Asymmetric N-O Stretch | Nitro Group[11] |
| 1340-1380 (strong) | Symmetric N-O Stretch | Nitro Group[11] |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
| 3000-3100 | C-H Stretch | Aromatic Ring |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the material's melting point, thermal stability, and decomposition profile.[14]
Expertise & Causality: DSC measures heat flow and will show a sharp endothermic peak corresponding to the melting point of the crystalline solid. TGA measures mass loss as a function of temperature and will reveal the onset temperature of thermal decomposition. For a nitroaromatic compound, decomposition can be energetic.[11] Running the analysis under an inert atmosphere (e.g., nitrogen) prevents oxidative decomposition.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA/DSC pan.
-
Instrumentation and Conditions:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Interpretation:
-
DSC: The peak of the endotherm indicates the melting point (Tm). The presence of a sharp peak is also an indicator of high purity.
-
TGA: The onset of mass loss indicates the beginning of thermal decomposition. The profile can reveal if decomposition occurs in single or multiple steps.
-
Integrated Characterization Strategy
A comprehensive characterization relies on the synergistic use of these techniques. No single method is sufficient. The following workflow illustrates an integrated approach to ensure the identity, purity, and quality of this compound.
Caption: Integrated workflow for complete characterization.
References
- 1. (1,1'-Biphenyl)-3-carboxylic acid | C13H10O2 | CID 12854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 188355-96-6|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of [1,1’-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. d-nb.info [d-nb.info]
- 10. youtube.com [youtube.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 14. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Nitro-[1,1'-biphenyl]-3-carboxylic Acid in Advanced Materials Science: Application Notes and Protocols
In the dynamic landscape of materials science, the rational design of organic linkers is paramount to the development of functional materials with tailored properties. Among the vast library of molecular building blocks, 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid has emerged as a molecule of significant interest. Its unique architecture, featuring a biphenyl backbone for structural rigidity, a carboxylic acid group for coordination to metal centers, and a nitro group for functional tuning, makes it a versatile component in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and other porous polymers.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the utilization of this compound in materials science research. The methodologies outlined herein are grounded in established principles of coordination chemistry and polymer synthesis, offering a framework for the exploration of novel materials with potential applications in gas storage, catalysis, sensing, and beyond.
Section 1: The Molecular Logic of this compound in Materials Design
The efficacy of this compound as a building block stems from the specific roles of its constituent functional groups. The biphenyl core provides a robust and defined spatial extension, crucial for constructing porous frameworks. The carboxylic acid moiety is the primary coordination site, enabling the formation of stable bonds with a variety of metal ions to form the nodes of a framework.
The nitro group (-NO2) is a particularly noteworthy feature. Its strong electron-withdrawing nature can significantly influence the electronic properties of the resulting material. This can be leveraged to create materials with enhanced luminescent properties, making them suitable for sensing applications, particularly for the detection of nitroaromatic compounds.[1] Furthermore, the nitro group can serve as a reactive handle for post-synthetic modification, allowing for the introduction of additional functionalities into the material.
Key Molecular Attributes:
| Property | Value | Significance in Materials Science |
| CAS Number | 188355-96-6 | Unique identifier for chemical substance registration. |
| Molecular Formula | C13H9NO4 | Defines the elemental composition.[2] |
| Molecular Weight | 243.22 g/mol | Important for stoichiometric calculations in synthesis.[2] |
Section 2: Application in Metal-Organic Framework (MOF) Synthesis
This compound is a prime candidate for the synthesis of MOFs, which are crystalline porous materials with exceptionally high surface areas.[3] The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the organic linker and a metal salt are reacted in a high-boiling point solvent at elevated temperatures.
Protocol 1: General Solvothermal Synthesis of a MOF using this compound
This protocol provides a generalized procedure for the synthesis of a MOF using this compound as the organic linker. The choice of metal salt and solvent can be varied to target different framework topologies and properties.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve this compound (1 equivalent) in the chosen solvent (e.g., DMF).
-
In a separate vial, dissolve the metal salt (e.g., Zinc nitrate hexahydrate, 1.5 equivalents) in the same solvent.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 80-150 °C) for a designated period (12-72 hours). The optimal conditions will depend on the specific metal and desired crystal phase.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
The resulting crystalline product should be collected by filtration.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange with a low-boiling point solvent (e.g., acetone or chloroform) followed by heating under vacuum to remove the solvent molecules from the pores.
Causality Behind Experimental Choices:
-
Solvothermal Conditions: The use of high temperatures and pressures facilitates the deprotonation of the carboxylic acid and the coordination reaction between the linker and the metal ions, leading to the formation of a crystalline framework.
-
Molar Ratio: A slight excess of the metal salt is often used to ensure complete reaction of the organic linker.
-
Solvent Choice: Solvents like DMF and DEF are commonly used due to their high boiling points and their ability to solubilize both the organic linker and the metal salt. They can also act as templates during crystal growth.
-
Activation: The removal of solvent molecules from the pores is crucial to make the internal surface area of the MOF accessible for applications like gas storage or catalysis.
Section 3: Synthesis of the Ligand: this compound
For researchers who wish to synthesize the ligand in-house, the Suzuki-Miyaura cross-coupling reaction is a highly effective method.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-5-nitrobenzoic acid
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask, add 3-Bromo-5-nitrobenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the precipitate and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[6]
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the synthesis of the target ligand.
Section 4: Characterization of Materials
A thorough characterization of the synthesized materials is essential to confirm their structure, purity, and properties.
Recommended Characterization Techniques:
| Technique | Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the MOF. The diffraction pattern is a fingerprint of the crystal structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the coordination of the carboxylic acid group to the metal center (disappearance or shift of the C=O stretching band) and the presence of the nitro group. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the material and the temperature at which the framework decomposes. |
| Gas Sorption Analysis (e.g., N2 at 77 K) | Measures the surface area, pore volume, and pore size distribution of the porous material. |
| Photoluminescence (PL) Spectroscopy | Investigates the luminescent properties of the material, which is particularly relevant for sensing applications.[7][8] |
Section 5: Potential Applications in Sensing
The presence of the nitro group in the organic linker can impart luminescent properties to the resulting MOF, making it a candidate for a fluorescent sensor. MOFs containing nitro functionalities have shown promise in the detection of other nitroaromatic compounds, which are common explosives and environmental pollutants.[1] The mechanism often involves fluorescence quenching, where the analyte interacts with the MOF framework, leading to a decrease in the fluorescence intensity.
Diagram of a Potential Sensing Mechanism:
Caption: Generalized mechanism of fluorescence quenching.
Conclusion
This compound stands as a valuable and versatile building block in the toolkit of the modern materials scientist. Its strategic combination of a rigid backbone, a coordinating group, and a functionalizable nitro moiety provides a powerful platform for the design and synthesis of novel porous materials. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the exploration of this promising molecule, paving the way for the development of next-generation materials with advanced functionalities.
References
- 1. [PDF] Metal–organic frameworks based luminescent materials for nitroaromatics sensing | Semantic Scholar [semanticscholar.org]
- 2. 188355-96-6|this compound|BLD Pharm [bldpharm.com]
- 3. blog.strem.com [blog.strem.com]
- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Luminescent properties of metal-organic framework MOF-5: relativistic time-dependent density functional theory investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
Application Notes and Protocols for the Safe Handling and Storage of Nitro Compounds
These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the safe handling and storage of nitro compounds. This document emphasizes the inherent hazards of these energy-rich molecules and outlines best practices to mitigate risks in a laboratory setting. The protocols described herein are designed to be self-validating systems, integrating scientific principles with practical, field-proven safety measures.
Understanding the Inherent Risks of Nitro Compounds
Nitro compounds, characterized by the presence of one or more nitro functional groups (-NO2), are a cornerstone of many chemical syntheses. However, their utility is matched by their potential hazards. The nitro group is a potent explosophore, rendering many such compounds energetically unstable.[1] Furthermore, the strong electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule.[1]
A critical aspect to consider is the thermal stability of nitro compounds, which can be significantly compromised by the presence of impurities.[2][3] Even small quantities of a less stable nitro-containing impurity can catalyze the decomposition of the bulk material at temperatures lower than its known decomposition point.[2] This underscores the necessity of using pure materials and understanding the thermal behavior of specific batches. Many nitro compounds are also toxic, with some being mutagenic and readily absorbed through the skin.[4] Aromatic nitro compounds, in particular, can cause methemoglobinemia, characterized by symptoms such as headache, cardiac dysrhythmias, and cyanosis.
Hazard Assessment and Control Measures
A thorough risk assessment is paramount before any work with nitro compounds commences. This involves consulting the Safety Data Sheet (SDS) for each specific compound and understanding its unique hazard profile.[4]
Engineering Controls
Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous materials.
-
Fume Hoods: All manipulations of nitro compounds, especially volatile ones or those that may produce dust, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or particulates.[5][6]
-
Ventilation: Laboratories where nitro compounds are regularly used should have a dedicated, single-pass ventilation system.[6]
-
Blast Shields: When heating nitro compounds or running reactions with the potential for rapid pressurization or explosion, the use of a blast shield is mandatory.[5][7]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling nitro compounds, even when using engineering controls.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[7][8][9] | Protects against splashes, projectiles, and potential explosions. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5][8][10] Double gloving is recommended.[6] | Prevents skin contact and absorption. The specific glove material should be chosen based on the solvent and nitro compound being used. |
| Body Protection | Flame-resistant lab coat.[8][10] | Provides a barrier against spills and splashes and offers protection in case of a fire. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for procedures with a high risk of aerosol generation that cannot be fully contained.[10][11] | Prevents inhalation of toxic or sensitizing dusts or aerosols. |
Safe Handling Protocols
Adherence to strict protocols is crucial when working with nitro compounds.
General Handling Practices
-
Minimize Quantities: Only work with the smallest quantity of nitro compound necessary for the experiment.[11]
-
Avoid Shock and Friction: Many nitro compounds are sensitive to shock and friction.[7][11] Avoid grinding, scraping, or subjecting these materials to any form of impact.
-
Control Ignition Sources: Keep nitro compounds away from open flames, hot surfaces, sparks, and static discharge.[12]
-
Grounding: When transferring flammable nitro compounds, ensure that containers and equipment are properly grounded to prevent static electricity buildup.[5]
Protocol for Weighing Solid Nitro Compounds
-
Preparation: Don all required PPE. Ensure the analytical balance is inside a fume hood or a containment enclosure.
-
Tare: Place a tared weighing paper or container on the balance.
-
Dispensing: Slowly and carefully dispense the solid nitro compound onto the weighing paper. Avoid creating dust. If dust is generated, stop and re-evaluate the procedure.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel.
-
Cleaning: Clean any residual solid from the spatula and weighing paper using a suitable solvent and dispose of the waste appropriately.
Protocol for Dispensing Liquid Nitro Compounds
-
Preparation: Don all required PPE. Work within a fume hood.
-
Secure Vessel: Ensure the receiving vessel is securely clamped and stable.
-
Dispensing: Use a calibrated pipette or syringe to transfer the liquid. Avoid splashing.
-
Cleaning: Clean any drips or spills on the exterior of the container immediately with a suitable solvent and absorbent material.
Storage Procedures for Nitro Compounds
Proper storage is critical to maintaining the stability and safety of nitro compounds.
General Storage Guidelines
-
Segregation: Store nitro compounds separately from incompatible materials.[4] This is of utmost importance.
-
Ventilation: Store in a cool, dry, and well-ventilated area.[4]
-
Temperature Control: Avoid exposure to high temperatures and direct sunlight.[4] Storage temperatures should generally be maintained between 15-25°C, unless the SDS specifies otherwise.[4]
-
Inert Atmosphere: For particularly sensitive compounds or for long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Labeling: All containers must be clearly labeled with the chemical name, hazard warnings, date of receipt, and date opened.[4]
Chemical Incompatibility
Nitro compounds must be stored away from the following classes of chemicals to prevent dangerous reactions:
| Incompatible Material | Potential Hazard |
| Strong Bases (e.g., NaOH, KOH) | Can form shock-sensitive salts or initiate decomposition.[5] |
| Strong Acids (e.g., H₂SO₄, HNO₃) | Can catalyze decomposition, especially at elevated temperatures.[13][14] |
| Oxidizing Agents (e.g., Peroxides, Chlorates) | Can lead to violent reactions and explosions.[13][14] |
| Reducing Agents (e.g., Metal Hydrides, Powdered Metals) | Can initiate vigorous or explosive reactions.[12] |
| Amines | Can form shock-sensitive materials with some nitro compounds.[5] |
Waste Disposal
All waste containing nitro compounds is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Contaminated PPE, weighing papers, and absorbent materials should be placed in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[15]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[8]
Emergency Procedures
Prompt and correct response to emergencies is critical to minimizing harm.
Spill Response
The response to a chemical spill depends on its size and the hazards of the material.
-
Alert: Alert others in the immediate area.[16]
-
Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6][16] For solid spills, carefully cover with a damp cloth to avoid raising dust.[6]
-
Absorb: Work from the outside of the spill inwards to absorb the material.[6]
-
Collect: Place the absorbed material and any contaminated items into a labeled, sealed container for hazardous waste.[16]
-
Decontaminate: Clean the spill area with soap and water.[16]
-
Report: Report the spill to your supervisor.[6]
-
Evacuate: Immediately evacuate the area and alert others.[17]
-
Isolate: Close doors to the affected area to contain vapors.
-
Call for Help: Contact your institution's emergency response team and provide details of the spill (chemical, quantity, location).[18]
-
Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are trained and equipped to do so.[16]
Fire Response
-
Small Fire: If you are trained and it is safe to do so, use a fire extinguisher appropriate for the class of fire.
-
Large Fire: Activate the fire alarm, evacuate the area, and call emergency services.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][19] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[8] Seek medical attention.
Visualized Workflows and Logic
The following diagrams illustrate key decision-making processes and workflows for the safe handling of nitro compounds.
Caption: Hazard Assessment Workflow for Nitro Compounds.
References
- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hsa.ie [hsa.ie]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. cedrec.com [cedrec.com]
- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 15. calpaclab.com [calpaclab.com]
- 16. ut.edu [ut.edu]
- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 18. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 19. ehs.princeton.edu [ehs.princeton.edu]
Purification methods for crude 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Application Note & Protocol Guide
Topic: Purification Methods for Crude 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Introduction: The Imperative for Purity
This compound (MW: 243.22 g/mol , Formula: C₁₃H₉NO₄) is a valuable building block in organic synthesis and medicinal chemistry.[1] Its bifunctional nature, featuring a carboxylic acid handle for amide coupling or other transformations and a nitro group that can be reduced to a reactive aniline, makes it a versatile intermediate.[2] The successful synthesis of downstream targets, particularly active pharmaceutical ingredients (APIs), is critically dependent on the purity of this starting material. Impurities, such as unreacted starting materials, reaction byproducts, or isomers, can lead to challenging downstream separations, reduced yields, and the formation of undesired side products.
This guide provides a comprehensive overview of robust, field-proven methods for the purification of crude this compound. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern each technique, empowering researchers to adapt and troubleshoot these protocols effectively. The methods detailed herein—acid-base extraction, recrystallization, and column chromatography—are presented as a tiered strategy to achieve the highest possible purity.
Understanding the Molecule: Physicochemical Properties and Purification Strategy
The structure of this compound dictates the purification strategy. Key features include:
-
Carboxylic Acid Group (-COOH): This is the most critical functional group for purification. Its acidic proton (pKa ≈ 4-5) allows for deprotonation by a mild base to form a highly polar, water-soluble carboxylate salt. This reversible transformation is the cornerstone of acid-base extraction.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and polar group that influences the molecule's overall polarity and its chromatographic behavior.
-
Biphenyl Core: A large, non-polar aromatic system that reduces overall water solubility in the neutral form but confers good solubility in many organic solvents.
A typical synthesis (e.g., Suzuki coupling followed by nitration) can introduce specific impurities. Understanding this "impurity profile" is key to selecting the right purification method.
Table 1: Common Impurity Profile and Rationale for Removal
| Impurity Type | Common Examples | Rationale for Removal | Targeted Purification Method |
| Non-Acidic Organics | Unreacted Phenylboronic acid, Homocoupled Biphenyl | These lack the acidic handle and will not be extracted into an aqueous base. | Acid-Base Extraction |
| Isomeric Byproducts | 3-Nitro-[1,1'-biphenyl]-5-carboxylic acid | May have very similar solubility profiles, making recrystallization difficult. | Column Chromatography |
| Polar Starting Materials | 3-Bromo-5-nitrobenzoic acid | May co-purify if solubility is similar. | Chromatography, Recrystallization |
| Catalyst Residues | Palladium complexes | Can interfere with downstream reactions. | Chromatography, Charcoal Treatment |
Method Selection Workflow
The choice of purification method depends on the initial purity of the crude material, the scale of the reaction, and the desired final purity. The following workflow provides a logical approach to method selection.
Caption: Workflow for selecting a purification method.
Protocol 1: Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid. The crude material is dissolved in an organic solvent and washed with an aqueous basic solution. The carboxylic acid is deprotonated, forming a water-soluble salt that partitions into the aqueous layer. Neutral organic impurities remain in the organic layer. The aqueous layer is then separated and re-acidified to precipitate the pure product.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude solid (e.g., 10.0 g) in a suitable organic solvent like ethyl acetate (EtOAc, 150 mL) in a separatory funnel. Ensure complete dissolution.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL).
-
Scientist's Note: NaHCO₃ is a weak base, which is selective for deprotonating strong acids like carboxylic acids over any weakly acidic impurities (e.g., phenols). Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas produced from the acid-base reaction. Shake vigorously once gas evolution subsides.
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL) to ensure complete recovery. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with fresh EtOAc (50 mL) to remove any traces of neutral impurities that may have been carried over. Discard this organic wash.
-
Precipitation: Cool the combined aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl, ~37%) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). A precipitate of the pure product will form.
-
Scientist's Note: Slow addition and cooling promote the formation of larger, more easily filterable crystals.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water (2 x 30 mL) to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum at 40-50°C to a constant weight.
Protocol 2: Recrystallization
Principle: Recrystallization is a powerful technique for purifying solids that relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.[3][4] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Solvent Selection: The key to successful recrystallization is finding the right solvent.[5] A preliminary screening is essential.
Table 2: Recrystallization Solvent Screening
| Solvent | Observation at Room Temp | Observation at Boiling | Suitability |
| Water | Insoluble | Sparingly Soluble | Good for mixed-solvent system (e.g., with Ethanol, Acetone, or Acetic Acid). |
| Ethanol | Sparingly Soluble | Very Soluble | Promising single solvent. |
| Ethyl Acetate | Soluble | Very Soluble | Poor choice; compound is too soluble at room temperature. |
| Hexanes | Insoluble | Insoluble | Poor choice; compound is insoluble. Good as an anti-solvent. |
| Toluene | Sparingly Soluble | Soluble | Potential single solvent. |
| Acetic Acid | Soluble | Very Soluble | Can be effective, especially with water as an anti-solvent. |
Step-by-Step Protocol (Ethanol/Water System):
-
Dissolution: Place the crude acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.
-
Scientist's Note: Using a minimal volume of solvent is critical for maximizing recovery. Adding a 3-5% excess can prevent premature crystallization during the subsequent hot filtration step.[4]
-
-
Decoloration (Optional): If the solution is colored, it may indicate high molecular weight impurities.[4] Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and the charcoal (if used).
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and then with cold water. Dry the crystals under vacuum.
Protocol 3: Preparative Column Chromatography
Principle: This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[6] Due to the polar carboxylic acid and nitro groups, this compound will adsorb strongly to polar silica gel. A polar eluent is required to move it down the column.
Step-by-Step Protocol:
-
TLC Method Development: First, develop a suitable solvent system using Thin-Layer Chromatography (TLC). A good system will give the desired product a retention factor (R_f) of ~0.3-0.4.
-
Starting Point: Try a mixture of Hexane:Ethyl Acetate (1:1). Add 1% acetic acid to the eluent.
-
Scientist's Note: The addition of acetic acid is crucial. It protonates the carboxylic acid group of the analyte, reducing its interaction with the acidic silica gel. This prevents severe "tailing" of the spot and results in sharper peaks and better separation.
-
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like acetone. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator. Traces of acetic acid can be removed by co-evaporation with toluene or by re-dissolving the residue in ethyl acetate and washing with water.
-
Drying: Dry the resulting solid under high vacuum.
Purity Assessment
After purification, the purity of this compound must be verified.
Table 3: Methods for Purity Verification
| Method | Principle | Expected Result for Pure Compound |
| Melting Point | Pure crystalline solids have a sharp melting point range. | A sharp melting point range (e.g., 1-2°C). Impurities typically depress and broaden the range. |
| TLC | Purity is indicated by a single spot under UV visualization. | A single spot with a consistent R_f value. |
| ¹H NMR | Provides structural confirmation and detects proton-containing impurities. | Clean spectrum with correct chemical shifts, integration, and coupling constants. Absence of impurity signals. |
| RP-HPLC | High-resolution separation based on polarity. | A single major peak. A method for a similar compound uses a C18 column with a mobile phase of acetonitrile and water with an acid modifier.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. Separation of [1,1’-Biphenyl]-4-carboxylic acid, 4’-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Optimizing Reaction Conditions for the Synthesis of Nitro-Biphenyls: An Application Note and Protocol Guide
Introduction: The Significance of Nitro-Biphenyls in Modern Chemistry
Nitro-biphenyls are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of high-value molecules. Their structural motif is prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of the nitro group, a strong electron-withdrawing functionality, not only influences the electronic properties of the biphenyl system but also provides a synthetic handle for further chemical transformations, most notably its reduction to an amino group, which is a key step in the synthesis of many biologically active compounds.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic routes to nitro-biphenyls, with a focus on optimizing reaction conditions to achieve high yields and selectivity.
Strategic Approaches to Nitro-Biphenyl Synthesis
The construction of the biaryl bond in nitro-biphenyls is typically achieved through transition metal-catalyzed cross-coupling reactions. The most prominent and widely utilized methods include the Suzuki-Miyaura coupling, the Ullmann reaction, and more recently, direct C-H arylation. The choice of synthetic strategy often depends on the availability of starting materials, functional group tolerance, and desired substitution pattern.
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for the synthesis of biaryls due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[2][4][5] The reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an organoboron reagent.[4][5]
Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimization of Reaction Conditions:
The efficiency of the Suzuki-Miyaura coupling for synthesizing nitro-biphenyls is highly dependent on the careful selection of several key parameters. The presence of the electron-withdrawing nitro group can significantly impact the reactivity of the coupling partners.
| Parameter | Recommendation | Rationale & Key Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Pd(PPh₃)₄ is a robust and commonly used catalyst.[2][7] Pd(OAc)₂ often requires an external phosphine ligand.[7] Heterogeneous catalysts like Pd/C offer easier product purification.[8] For challenging couplings, specialized catalysts with bulky, electron-rich phosphine ligands may be necessary.[4][9] |
| Ligand | PPh₃, Buchwald-type ligands (e.g., SPhos, RuPhos, BrettPhos) | For simple couplings, PPh₃ is often sufficient.[10] For more challenging substrates, such as those involving sterically hindered partners or less reactive aryl chlorides, bulky and electron-rich biaryl phosphine ligands can dramatically improve yields by promoting oxidative addition and reductive elimination.[4][9][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is crucial for the transmetalation step.[5] K₃PO₄ and Cs₂CO₃ are generally effective for a wide range of substrates.[4][12] The choice of base can also influence the rate of side reactions such as protodeboronation.[2] |
| Solvent | Toluene, Dioxane, THF, DME, often with water | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[2][7] The ratio of organic solvent to water can impact the reaction rate and yield.[8] |
| Temperature | 80-110 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate.[2][13] Microwave heating can significantly reduce reaction times.[7] |
Protocol: Synthesis of 4-Methyl-4'-nitrobiphenyl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a nitro-biphenyl using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromonitrobenzene
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4-bromonitrobenzene (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
The Ullmann Reaction: A Classic Approach
The Ullmann reaction is a classical method for the synthesis of biaryls that involves the copper-mediated coupling of two aryl halides.[14] While it often requires harsher reaction conditions (high temperatures and stoichiometric copper) compared to palladium-catalyzed methods, it remains a valuable tool, particularly for the synthesis of symmetrical nitro-biphenyls.[14][15]
Mechanism: The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate.[14] An active Cu(I) species is generated, which then undergoes oxidative addition with the aryl halide. The resulting organocopper compound can then react with another molecule of the aryl halide to form the biaryl product through reductive elimination.[14]
Optimization of Reaction Conditions:
| Parameter | Recommendation | Rationale & Key Insights |
| Copper Source | Copper powder, Copper-bronze alloy, Copper(I) salts | Traditionally, activated copper powder or a copper-bronze alloy is used in stoichiometric amounts.[14][15] Modern variations may use catalytic amounts of copper salts with ligands. |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, nitrobenzene, pyridine) or solvent-free | High temperatures are typically required, necessitating the use of high-boiling solvents.[16] Solvent-free conditions, such as ball milling, have been developed as a greener alternative.[16][17] |
| Temperature | 150-250 °C | The reaction is often thermally driven and requires high temperatures to proceed at a reasonable rate.[14] |
| Substrate | Electron-deficient aryl halides | The classic Ullmann reaction works best with aryl halides that are activated by electron-withdrawing groups, such as the nitro group.[15] |
Protocol: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling
This protocol provides a general procedure for the synthesis of a symmetrical dinitrobiphenyl using a classical Ullmann coupling.
Materials:
-
2-Chloronitrobenzene
-
Copper-bronze alloy
-
Sand (optional, as a heat transfer medium)
-
Test tube or reaction vial
-
Heating mantle or sand bath
Procedure:
-
In a dry test tube, thoroughly mix 2-chloronitrobenzene (1.0 mmol) and copper-bronze alloy (1.5-2.0 equivalents).
-
Optionally, add a small amount of sand to aid in even heat distribution.
-
Heat the mixture to approximately 200-220 °C in a heating mantle or sand bath for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling, extract the product from the solid mixture with a suitable solvent like hot toluene.
-
Filter the hot solution to remove the copper residues.
-
Cool the filtrate to allow the product to crystallize.
-
Collect the product by filtration and wash with a small amount of cold solvent. Further purification can be achieved by recrystallization.
Direct C-H Arylation: An Emerging Strategy
Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of biaryls, as it avoids the pre-functionalization of one of the coupling partners.[18][19] This approach involves the direct coupling of a C-H bond of one arene with an aryl halide or another C-H bond of a second arene, typically catalyzed by a transition metal such as palladium or rhodium.[18][19]
Caption: General workflow for C-H arylation.
Optimization of Reaction Conditions:
| Parameter | Recommendation | Rationale & Key Insights |
| Catalyst | Pd(OAc)₂, [RhCp*Cl₂]₂ | Palladium catalysts are commonly used for C-H/C-X coupling, while rhodium catalysts are often employed for C-H/C-H coupling.[18][19] |
| Ligand/Additive | Picolinamide directing groups, phosphine ligands, silver salts | Directing groups are often necessary to achieve regioselectivity in C-H activation.[20] Silver salts are sometimes used as oxidants or halide scavengers.[21] |
| Solvent | Acetic acid, trifluoroethanol, various organic solvents | The choice of solvent can significantly influence the efficiency and selectivity of the C-H activation step. |
| Temperature | 100-150 °C | Elevated temperatures are generally required to facilitate C-H bond cleavage. |
Conclusion: A Versatile Toolkit for Nitro-Biphenyl Synthesis
The synthesis of nitro-biphenyls is a well-established field with a variety of reliable methods at the disposal of the modern chemist. The Suzuki-Miyaura coupling stands out for its versatility and mild conditions, while the Ullmann reaction remains a viable option, especially for symmetrical products. The continued development of direct C-H arylation promises more atom-economical and efficient routes in the future. By carefully considering the factors outlined in this guide and optimizing the reaction conditions for each specific substrate, researchers can confidently and efficiently synthesize a wide range of nitro-biphenyls for their applications in drug discovery, materials science, and beyond.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 12. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. byjus.com [byjus.com]
- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 16. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Controllable Rh(III)-Catalyzed C-H Arylation and Dealcoholization: Access to Biphenyl-2-carbonitriles and Biphenyl-2-carbimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Welcome to our dedicated technical support guide for professionals engaged in the synthesis of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid. This molecule is a key intermediate in pharmaceutical research and development, and its efficient synthesis is critical. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical challenges you may encounter in the lab. Our focus will be on the most common and versatile synthetic method: the Suzuki-Miyaura cross-coupling reaction.
Part 1: Troubleshooting Guide - Addressing Low Yields and Impurities
This section is designed to resolve specific experimental issues in a direct question-and-answer format.
Q1: My Suzuki coupling reaction has a very low yield or failed completely. What are the first things I should check?
A1: A failed or low-yielding Suzuki reaction can almost always be traced back to one of three areas: the integrity of your reagents, the exclusion of atmospheric oxygen, or the activity of the catalyst.
-
Reagent Quality and Stability:
-
Boronic Acid/Ester: Phenylboronic acid is generally stable, but it can dehydrate to form its cyclic trimer, boroxine. While often still reactive, the stoichiometry can be affected. More importantly, some boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] It is crucial to use fresh, high-purity boronic acid.
-
Aryl Halide: Your starting material, likely 3-bromo-5-nitrobenzoic acid or its ester, should be of high purity. The reactivity order for the halide is I > Br > OTf >> Cl.[1] While aryl bromides are a good balance of reactivity and stability, ensure the material has not degraded.
-
Catalyst and Ligand: Palladium catalysts, especially when stored improperly, can be oxidized and lose activity. Phosphine ligands are notoriously sensitive to air and can be oxidized to phosphine oxides, which are ineffective.[1] Always use fresh catalysts and ligands stored under an inert atmosphere.
-
-
Inert Atmosphere: The catalytic cycle relies on a Pd(0) species, which is readily oxidized by atmospheric oxygen, rendering it inactive. The exclusion of oxygen is critical to prevent this deactivation and to avoid the oxidation of phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen using at least three evacuate/backfill cycles. Solvents must be rigorously degassed before use.[1]
-
Solvent and Base Purity: Use only anhydrous, degassed solvents. Trace amounts of water can sometimes be beneficial in aqueous-organic solvent systems, but uncontrolled water can promote side reactions. The base (e.g., K₂CO₃, K₃PO₄) must be of high purity and anhydrous if the reaction is intended to be run under such conditions.
Q2: I'm observing a significant amount of nitrobenzoic acid (or its ester) as a byproduct. What is causing this dehalogenation, and how can I prevent it?
A2: The replacement of your bromine atom with hydrogen is a classic side reaction known as hydrodehalogenation or simply dehalogenation.[2] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[2] This Pd-H intermediate can then undergo reductive elimination with the aryl group to produce the unwanted dehalogenated byproduct.
Strategies to Minimize Dehalogenation:
-
Choice of Base: Avoid using bases like hydroxides (NaOH, KOH) or alkoxides if dehalogenation is a problem, as they can be sources of hydride. Non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices.
-
Solvent Selection: If you are using an alcohol solvent, consider switching to an aprotic solvent system like dioxane/water or toluene/water.
-
Temperature Control: High temperatures can sometimes accelerate dehalogenation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C), although this may require a longer reaction time.
-
Use a More Active Catalyst System: A highly active catalyst can promote the desired cross-coupling at a rate that outcompetes the dehalogenation pathway. Consider using a more electron-rich phosphine ligand.
Q3: My main byproduct is biphenyl, resulting from the homocoupling of phenylboronic acid. What causes this and how can I minimize it?
A3: The formation of biphenyl is due to the homocoupling of two phenylboronic acid molecules. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[3] If your reaction mixture is not properly degassed, oxygen can facilitate this unwanted pathway.[4]
Mitigation Strategies for Homocoupling:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of inert gas throughout.
-
Use a Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure the conditions are suitable for its rapid reduction to the active Pd(0) species in the catalytic cycle.
-
Stoichiometry Control: Using a slight excess of the aryl halide (e.g., 1.05 to 1.1 equivalents) relative to the boronic acid can sometimes suppress homocoupling of the boronic acid.[5]
Q4: The carboxylic acid group on my 3-bromo-5-nitrobenzoic acid seems to be causing solubility issues and potentially interfering with the reaction. Should I protect it?
A4: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly recommended strategy. The free carboxylic acid can be deprotonated by the base, forming a carboxylate salt. This can lead to several problems:
-
Poor Solubility: The salt may not be soluble in common organic solvents used for Suzuki couplings, leading to a heterogeneous mixture and poor reaction kinetics.
-
Base Consumption: The acid will consume one equivalent of your base, altering the effective basicity of the reaction medium.
-
Potential Ligand Poisoning: The carboxylate could potentially coordinate to the palladium center and inhibit catalysis.
Recommended Workflow:
-
Esterification: Convert 3-bromo-5-nitrobenzoic acid to its methyl or ethyl ester using a standard method like Fischer esterification (acid catalyst in methanol/ethanol).
-
Suzuki Coupling: Perform the Suzuki reaction on the more soluble and less reactive ester.
-
Hydrolysis: After purification of the biphenyl ester, hydrolyze it back to the carboxylic acid using aqueous base (e.g., NaOH or LiOH) followed by acidic workup.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the best overall synthetic route for this compound?
The Suzuki-Miyaura cross-coupling is overwhelmingly the preferred method due to its high functional group tolerance, generally milder conditions, and the commercial availability of a wide range of catalysts and reagents.[6] The most robust approach is the coupling of methyl 3-bromo-5-nitrobenzoate with phenylboronic acid , followed by ester hydrolysis.
An alternative is the Ullmann reaction , which involves the copper-catalyzed coupling of two aryl halides.[7] While the electron-withdrawing nitro group on the aryl halide is activating for this reaction, the classic Ullmann conditions are often harsh, requiring very high temperatures (>200 °C).[8][9] Modern Ullmann-type reactions can proceed at lower temperatures but may require specialized ligands.[7] For laboratory-scale synthesis, the predictability and optimization potential of the Suzuki reaction make it the superior choice.
FAQ 2: How do I choose the optimal catalyst, ligand, and base for this specific Suzuki coupling?
There is no single "best" combination, as optimization is often substrate-dependent.[10] However, a good starting point for coupling an electron-deficient aryl bromide with a standard arylboronic acid would be:
| Component | Common Choices & Rationale |
| Catalyst | Pd(PPh₃)₄: A reliable, air-stable Pd(0) pre-catalyst that is often effective.[5] |
| PdCl₂(dppf): A robust Pd(II) pre-catalyst that forms a very active catalytic species. Excellent for many cross-couplings. | |
| Pd(OAc)₂ + Ligand: A common and cost-effective Pd(II) source, used in combination with a separate phosphine ligand. | |
| Ligand | PPh₃ (Triphenylphosphine): A standard, versatile ligand. Often used in excess (2-4 eq. per Pd). |
| SPhos, XPhos (Buchwald ligands): Highly active, electron-rich biaryl phosphine ligands that can accelerate the reaction, allowing for lower temperatures or the use of less reactive aryl chlorides.[2] | |
| Base | K₂CO₃: A common, inexpensive, and moderately strong base. Often used in a solvent mixture containing water (e.g., Dioxane/H₂O).[11] |
| K₃PO₄: A stronger, non-nucleophilic base that can be very effective, particularly in anhydrous solvents like dioxane or toluene.[12] | |
| Cs₂CO₃: A very strong base that can often improve yields for challenging couplings. | |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1): A very common and effective solvent system.[11] |
| Toluene / Water: Another excellent biphasic system. | |
| DMF / Water: A more polar option that can be effective for solubilizing reagents.[13] |
FAQ 3: What are the essential best practices for setting up a Suzuki reaction to ensure success and reproducibility?
Reproducibility hinges on meticulous setup and the exclusion of oxygen.
-
Drying: Dry your reaction flask and stir bar thoroughly in an oven and cool under a stream of inert gas.
-
Addition of Solids: Add the aryl halide, boronic acid, and base to the flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this process at least three times.
-
Solvent Addition: Add your degassed solvent(s) via cannula or syringe under a positive pressure of inert gas.
-
Final Degassing (Optional but Recommended): Bubble inert gas through the stirred solution for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst and/or ligand.
-
Heating: Heat the reaction to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Part 3: Recommended Experimental Protocol
This protocol outlines the synthesis via the robust ester protection strategy.
Step 1: Synthesis of Methyl 3-bromo-5-nitrobenzoate
-
To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise.
-
Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours, monitoring by TLC until the starting acid is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can often be used without further purification.
Step 2: Suzuki Coupling to form Methyl 5-Nitro-[1,1'-biphenyl]-3-carboxylate
-
To an oven-dried flask, add methyl 3-bromo-5-nitrobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Seal the flask and purge with argon for 15 minutes.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor completion by LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Dissolve the purified methyl ester from Step 2 in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Part 4: Visualizations and Data
Diagrams
Caption: Suzuki Cycle with key side reactions.
Caption: A decision tree for troubleshooting.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Nitration of Aromatic Carboxylic Acids
Welcome to the Technical Support Center for the nitration of aromatic carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental yet challenging organic transformation. Here, we address common problems through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.
The introduction of a nitro group (—NO₂) onto an aromatic ring containing a carboxylic acid (—COOH) is a critical step in the synthesis of many pharmaceuticals, dyes, and other high-value materials.[1][2] However, the powerful electron-withdrawing and meta-directing nature of the carboxyl group presents unique challenges, including slow reaction rates and potential side reactions.[3][4] This guide provides the expert insights needed to overcome these hurdles.
Troubleshooting Guides
This section directly addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low Yield or Complete Reaction Failure
Q: My nitration reaction of an aromatic carboxylic acid resulted in a very low yield, or I recovered only my starting material. What went wrong?
A: This is a common issue primarily due to the strong deactivating nature of the carboxylic acid group, which withdraws electron density from the aromatic ring and slows the rate of electrophilic aromatic substitution.[4] Several factors could be at play:
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Potent Nitrating Agent | The water content in non-fuming nitric acid can hinder the formation of the required nitronium ion (NO₂⁺).[5] Concentrated sulfuric acid is crucial as it acts as a catalyst and a dehydrating agent to generate the electrophile.[1][6] | Ensure the use of concentrated (98%) sulfuric acid and concentrated (70%) or fuming nitric acid. The ratio of H₂SO₄ to HNO₃ is critical; a common starting point is a 2:1 to 1:1 (v/v) ratio.[5] For highly deactivated substrates, consider using a stronger nitrating system, such as fuming nitric acid in fuming sulfuric acid (oleum). |
| Suboptimal Reaction Temperature | While nitrations are exothermic, deactivating substrates require a certain energy threshold to react.[7] Running the reaction at too low a temperature (e.g., 0-5 °C) may prevent the reaction from starting or proceeding at a reasonable rate.[5] | For deactivated systems like benzoic acid, the reaction may need to be gently heated. A typical temperature range is between 0°C and 30°C, but careful optimization is required.[3] Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature or slightly above, monitoring the reaction progress by TLC or LC-MS.[5] |
| Insufficient Reaction Time | Due to the deactivating effect of the —COOH group, these reactions are inherently slower than the nitration of benzene or activated rings.[4] | Allow for longer reaction times, potentially several hours.[3] Monitor the reaction periodically to determine the point of maximum conversion without increasing by-product formation. |
| Premature Quenching | The reaction may not have reached completion before being stopped. | Before performing a full-scale quench, take a small aliquot of the reaction mixture, quench it, and analyze the crude product to confirm the reaction's completion. |
Troubleshooting Workflow: Low Yield
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: A workflow for troubleshooting low-yield nitration reactions.
Problem 2: Poor Regioselectivity and Isomer Mixtures
Q: I obtained a mixture of ortho-, meta-, and para-nitro isomers instead of the expected meta-product. How can I improve selectivity?
A: This issue arises from the interplay of directing effects from different substituents on the aromatic ring. The carboxylic acid group is a meta-director because it deactivates the ortho and para positions through resonance and inductive effects.[1][8] However, if an activating group (e.g., methyl, methoxy) is also present, it will direct ortho- and para- to its own position, leading to a conflict.[9]
Controlling Factors:
-
Electronic Effects: The —COOH group strongly deactivates the ring, making the meta position the most favorable for electrophilic attack. The positive charge of the intermediate carbocation (sigma complex) is destabilized when adjacent to the electron-withdrawing carboxyl group, which occurs in the ortho and para attack pathways.[4]
-
Steric Hindrance: Bulky groups adjacent to a potential nitration site can sterically hinder the approach of the nitronium ion, favoring substitution at less crowded positions.[9] This can sometimes be used to your advantage to favor one isomer over another.
-
Temperature Control: Reaction temperature can influence the isomer distribution. Lower temperatures (e.g., 0–5 °C) often favor the kinetically controlled product, which may be different from the thermodynamically more stable product formed at higher temperatures.[9]
Mechanism of Meta-Direction
The diagram below illustrates why the meta-attack is favored for benzoic acid. The intermediates from ortho and para attack place the positive charge directly next to the deactivating —COOH group, which is highly unfavorable.
Caption: Relative stability of sigma complexes in the nitration of benzoic acid.
Problem 3: Formation of Decarboxylation or Oxidation By-products
Q: My reaction produced a significant amount of a nitro-compound lacking the carboxylic acid group, and/or a dark, tarry substance. How can I prevent this?
A: These are classic side reactions in nitration chemistry, especially under harsh conditions.
-
Decarboxylative Nitration (Ipso Substitution): This is a process where the —COOH group is replaced by the —NO₂ group.[10] This side reaction is more common with certain substrates and can be promoted by high temperatures or specific catalysts.[11] Recent studies have explored this pathway for synthetic purposes, but in traditional nitration, it is an undesired outcome.[12]
-
Oxidation and Degradation: The strong oxidizing nature of nitric acid, especially at elevated temperatures, can lead to the formation of phenolic by-products and polymeric tars.[13][14] This is particularly problematic for substrates that are sensitive to oxidation.
Solutions to Minimize Side Reactions:
-
Strict Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Overheating is a primary cause of both decarboxylation and oxidation.[3]
-
Controlled Addition of Reagents: Add the nitrating agent (or the substrate) slowly to the reaction mixture while maintaining a low temperature to manage the exothermic nature of the reaction.[3][15]
-
Use the Stoichiometric Amount of Nitrating Agent: Using a large excess of nitric acid can increase the rate of oxidative side reactions.
Competing Reaction Pathways
Caption: Competing reaction pathways in the nitration of aromatic carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for aromatic nitration? A1: Nitration reactions are hazardous. Key precautions include:
-
Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[15]
-
Exothermicity: The reaction generates significant heat, which can lead to thermal runaway if not controlled.[7] Always perform the reaction in an ice bath, at least initially.
-
Toxicity: Nitric acid fumes and nitrogen dioxide gas (NO₂) are toxic.[15] All work must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[15]
Q2: My product is an oil and did not precipitate upon quenching. How do I isolate it? A2: If your product is a liquid or is soluble in the acidic aqueous mixture, it will not precipitate. In this case, you must perform a liquid-liquid extraction.[16] Transfer the quenched mixture to a separatory funnel and extract several times with a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane. Combine the organic layers and proceed with the standard washing protocol to remove residual acids.[16]
Q3: What is the purpose of washing the organic extract with a sodium bicarbonate solution? A3: This step is crucial for neutralizing and removing any remaining sulfuric and nitric acid from the crude product.[16] It also removes acidic organic by-products, such as nitrophenols, by converting them into their water-soluble sodium salts, which are then partitioned into the aqueous layer.[17]
Q4: How can I purify my final product and separate isomers? A4: For solid products, recrystallization is the most common purification method. Choosing the right solvent is key. For separating isomers, which often have very similar polarities, column chromatography may be necessary. For aromatic carboxylic acids, general purification can also be achieved by dissolving the acid in an aqueous base, extracting with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified acid.[18]
Experimental Protocols
Protocol 1: General Procedure for the Nitration of Benzoic Acid
This protocol is a representative example and must be adapted based on the specific substrate and safety assessment.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 20 mL of concentrated sulfuric acid (H₂SO₄). Cool the acid to 0-5 °C.
-
Addition of Substrate: Slowly add 10.0 g of benzoic acid in portions to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C. Stir until all the benzoic acid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid (HNO₃). Cool this mixture in an ice bath.
-
Nitration: Using a dropping funnel, add the cold nitrating mixture dropwise to the dissolved benzoic acid solution over 30-45 minutes. Carefully monitor the temperature and maintain it below 15 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress via TLC.
-
Work-up:
-
Quenching: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring. This step is highly exothermic and must be done carefully in a fume hood.[16]
-
Isolation: A solid precipitate of crude 3-nitrobenzoic acid should form. Allow the mixture to stand for 15-20 minutes to complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water until the filtrate is neutral to pH paper.[16]
-
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to obtain pure 3-nitrobenzoic acid.
Protocol 2: General Work-up via Liquid-Liquid Extraction
Use this protocol if the product does not precipitate upon quenching.
-
Quenching: As described above, slowly pour the reaction mixture onto crushed ice.
-
Extraction: Transfer the entire quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., 3 x 50 mL of ethyl acetate).[16]
-
Combine and Wash: Combine the organic extracts.
-
Wash with 50 mL of water.
-
Wash with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acids. Caution: Vent the separatory funnel frequently to release CO₂ gas pressure.[16]
-
Wash with 50 mL of brine (saturated NaCl solution) to aid in removing water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography or distillation.
References
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. Synthetic Protocols for Aromatic Nitration: A Review [ouci.dntb.gov.ua]
- 3. dev.lacavedespapilles.com [dev.lacavedespapilles.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. [allen.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrevlett.com [chemrevlett.com]
- 12. [PDF] Recent advances in decarboxylative nitration of carboxylic acids | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. stmarys-ca.edu [stmarys-ca.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 18. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimization of Catalyst Loading for 5-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Synthesis
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds like 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in pharmaceutical development.[1][2] Achieving optimal yield and purity hinges on the careful selection and loading of the palladium catalyst. Overloading the catalyst is not only uneconomical but can also lead to increased side reactions and complicate purification. Conversely, underloading results in poor conversion and low yields.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and systematically optimizing catalyst loading for this specific synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting catalyst loading for the synthesis of this compound?
For initial screening, a palladium catalyst loading in the range of 0.5 to 2.0 mol% is a common starting point for Suzuki-Miyaura reactions.[3] The optimal loading is highly dependent on the specific substrates, ligand, base, and solvent system used. It is often possible to lower the catalyst loading significantly, sometimes to as low as 0.0025 mol%, once the reaction conditions have been optimized.[4]
Q2: Which palladium source and ligand combination is most effective for this synthesis?
The synthesis of a sterically hindered and electronically deactivated biaryl like this compound typically requires a high-performance catalyst system.
-
Palladium Source: Pre-catalysts like Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are commonly used. The key is the in situ generation of the active Pd(0) species.[5]
-
Ligand: Bulky, electron-rich monophosphine ligands are often essential for high catalytic activity. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are particularly effective as they stabilize the Pd(0) center and promote the rate-limiting oxidative addition step.[6][7] The choice of ligand can significantly enhance catalytic efficiency, especially in reactions involving challenging substrates.[6]
Q3: How does the choice of base impact the reaction and catalyst performance?
The base plays a crucial role in the transmetalation step of the catalytic cycle and can influence catalyst stability.[8] An inappropriate base can lead to side reactions like protodeboronation of the boronic acid partner.[9] For this synthesis, moderately strong inorganic bases are preferred.
-
Potassium Phosphate (K₃PO₄): Often the base of choice, providing excellent yields.[2]
-
Potassium Carbonate (K₂CO₃): A widely used and cost-effective option.[10][11] The strength and solubility of the base must be matched to the solvent system to ensure efficient reaction.
Troubleshooting Guide: Catalyst and Reaction Optimization
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My reaction shows very low conversion to this compound. What are the likely causes and how can I fix this?
A: Low yield is a common problem with multiple potential root causes. A systematic approach is required for diagnosis.
-
Inactive Catalyst: The active catalyst is the Pd(0) species. If you are using a Pd(II) pre-catalyst (like Pd(OAc)₂), it must be reduced in situ. Inadequate reduction can halt the catalytic cycle.[5]
-
Solution: Ensure your reaction conditions (solvent, temperature, presence of a suitable ligand) are conducive to the formation of Pd(0). Some protocols benefit from a brief pre-formation step where the Pd(II) source and ligand are heated before adding the substrates.
-
-
Suboptimal Ligand-to-Palladium Ratio: An insufficient amount of ligand relative to the palladium source can lead to the formation of inactive palladium black.
-
Solution: A common starting point is a Ligand:Pd ratio of 1:1 to 2:1. For challenging couplings, a higher ratio may be beneficial. SPhos, for instance, typically coordinates in a 2:1 ratio with Pd(II) but forms a 1:1 complex with Pd(0) in the active catalytic species.[6]
-
-
Poor Reagent Quality: The purity of your starting materials (aryl halide and boronic acid), base, and solvent is critical.
-
Solution: Use freshly purchased, high-purity reagents. Ensure solvents are anhydrous and properly degassed, as oxygen can lead to the oxidative degradation of phosphine ligands and promote unwanted homocoupling of the boronic acid.
-
-
Incorrect Reaction Temperature: The reaction temperature affects both reaction rate and catalyst stability.
-
Solution: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer period. Optimization studies have shown that temperatures around 65°C can be effective.[2]
-
Problem 2: Catalyst Deactivation (Formation of Palladium Black)
Q: During the reaction, the solution turns black, and a precipitate forms. What is happening and how can I prevent it?
A: The formation of a black precipitate is a classic sign of palladium agglomeration, commonly known as "palladium black." This indicates that the Pd(0) catalytic species is not sufficiently stabilized by the ligand and is falling out of the catalytic cycle.[12]
-
Cause 1: Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[12]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Rigorously degas all solvents and reagents before use. Consider using a more robust ligand from the biarylphosphine class (e.g., SPhos).
-
-
Cause 2: Insufficient Ligand Concentration: If the concentration of the free ligand in solution is too low, it cannot effectively stabilize the Pd(0) intermediates.
-
Solution: Increase the ligand-to-palladium ratio. A ratio of 2:1 is often a good starting point to ensure sufficient ligand is present to prevent agglomeration.
-
-
Cause 3: Unfavorable Reaction Conditions: High concentrations of reactants or certain additives can sometimes promote catalyst decomposition.
-
Solution: Try lowering the overall reaction concentration. Evaluate if any additives in your reaction could be poisoning the catalyst. Some impurities in starting materials can act as catalyst poisons.[13]
-
Problem 3: Significant Homocoupling Byproduct Formation
Q: My analysis shows a significant peak corresponding to the homocoupling of my boronic acid starting material. How can I suppress this side reaction?
A: The formation of a biaryl byproduct from the dimerization of the boronic acid is a common side reaction in Suzuki couplings, often referred to as a Glaser-type coupling.
-
Cause 1: Presence of Oxygen: This is the most frequent cause. Oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Solution: The most effective solution is to meticulously deoxygenate the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes prior to adding the catalyst and reagents. Performing the entire reaction under a positive pressure of inert gas is crucial.
-
-
Cause 2: Base-Induced Decomposition: Certain combinations of base and solvent can promote the decomposition and subsequent homocoupling of the boronic acid.
-
Solution: Screen different bases. If you are using a very strong base, consider switching to a milder one like K₃PO₄ or K₂CO₃. Ensure the base is fully dissolved or well-suspended in the reaction mixture.
-
Experimental Protocol: Catalyst Loading Optimization
This protocol provides a systematic workflow for determining the optimal catalyst loading for the synthesis of this compound.
Materials:
-
3-Bromo-5-nitrobenzoic acid (Substrate A)
-
Phenylboronic acid (Substrate B)
-
Palladium(II) Acetate (Pd(OAc)₂) (Pre-catalyst)
-
SPhos (Ligand)
-
Potassium Phosphate (K₃PO₄) (Base)
-
Toluene (Solvent)
-
Deionized Water (Solvent)
-
Reaction vials (e.g., 8 mL) with stir bars
-
Inert atmosphere glovebox or Schlenk line
Workflow:
Procedure:
-
Preparation (Inert Atmosphere):
-
Prepare a stock solution of the catalyst complex by dissolving Pd(OAc)₂ (1 equivalent) and SPhos (2.2 equivalents) in degassed toluene.
-
Prepare separate stock solutions of 3-bromo-5-nitrobenzoic acid and phenylboronic acid in degassed toluene.
-
-
Reaction Setup:
-
In a series of labeled reaction vials, add K₃PO₄ (3.0 equivalents).
-
To each vial, add the aryl bromide (1.0 equivalent, e.g., 0.1 mmol scale) and arylboronic acid (1.2 equivalents) stock solutions.
-
Add the calculated volume of the Pd(OAc)₂/SPhos stock solution to each vial to achieve the desired catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.2, 0.1, 0.05 mol%).
-
Add degassed solvent (e.g., Toluene/H₂O 4:1) to bring each reaction to the same final concentration.
-
-
Reaction Execution:
-
Securely cap the vials and place them in a pre-heated reaction block or oil bath (e.g., 80-100 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Once the reaction with the highest catalyst loading has reached completion, stop all reactions by cooling to room temperature.
-
Perform an aqueous work-up, acidify to precipitate the carboxylic acid product, filter, and dry the solid.[14]
-
Determine the isolated yield for each reaction.
-
Data Presentation: Interpreting Optimization Results
The results from the optimization experiment can be summarized to identify the most efficient catalyst loading.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion by LC-MS (%) | Isolated Yield (%) |
| 2.0 | 4 | >99 | 95 |
| 1.0 | 6 | >99 | 94 |
| 0.5 | 12 | >99 | 92 |
| 0.2 | 24 | 95 | 88 |
| 0.1 | 24 | 80 | 75 |
| 0.05 | 24 | 65 | 58 |
Analysis: From this hypothetical data, a catalyst loading of 0.5 to 1.0 mol% provides an excellent balance between reaction time and high isolated yield. While 2.0 mol% is slightly faster, the marginal increase in yield may not justify the doubled catalyst cost. Loadings below 0.5 mol% result in significantly longer reaction times and incomplete conversion.
Visualizing the Troubleshooting Process
A logical decision tree can streamline the troubleshooting process when encountering low yields.
References
- 1. mdpi.com [mdpi.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 11. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Purification of Polar Nitro Compounds
Welcome to the technical support center for the purification of polar nitro compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these molecules. The inherent polarity of the nitro group, combined with its electron-withdrawing nature, frequently leads to issues such as poor chromatographic resolution, irreversible binding to stationary phases, and on-column degradation.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common experimental problems and offer robust, validated protocols to overcome them.
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you may encounter during the purification of polar nitro compounds.
Q1: My polar nitro compound is streaking badly or showing severe tailing on a silica gel column. What's causing this and how can I fix it?
Answer:
This is one of the most common problems. The cause is often multifaceted, stemming from the chemical properties of both your compound and the silica gel stationary phase.
-
Causality:
-
Strong Dipole-Dipole Interactions: The nitro group (-NO₂) is highly polar and a strong hydrogen bond acceptor. It interacts very strongly with the polar silanol groups (Si-OH) on the surface of silica gel[1][2].
-
Acidity of Silica Gel: Standard silica gel is inherently acidic due to the silanol groups. This acidic surface can protonate basic sites on your molecule or engage in secondary ionic interactions, leading to a heterogeneous binding environment and causing peak tailing[3]. For nitro compounds, which can have acidic α-protons or other basic functionalities, this effect can be pronounced.
-
Analyte Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to tailing.
-
-
Solutions & Protocols:
-
Use a Mobile Phase Modifier: The most effective solution is often to add a small amount of a competitive binding agent to your eluent. This modifier will interact with the active silanol groups, masking them from your compound and ensuring a more uniform interaction.
-
For Neutral or Acidic Nitro Compounds: Add 0.1-1% acetic acid or formic acid to your mobile phase. This can help by protonating any basic impurities and ensuring a consistent ionic state for your analyte.
-
For Basic Nitro Compounds: Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase[4]. TEA is a base that will competitively bind to the acidic silanol sites, preventing your basic compound from tailing[5].
-
-
Switch to a Deactivated Stationary Phase: If modifiers are not effective or are incompatible with your compound, consider using a different stationary phase.
-
Alumina (Basic or Neutral): For acid-sensitive compounds, basic or neutral alumina can be an excellent alternative to silica gel[4][5].
-
End-Capped C18 (Reversed-Phase): If your compound has sufficient hydrophobicity, reversed-phase chromatography on an end-capped C18 column can mitigate the issues seen with silica[6].
-
-
Q2: My highly polar nitro compound is either permanently stuck at the baseline on my TLC plate or won't elute from my silica column, even with 100% ethyl acetate.
Answer:
This indicates an extreme polarity mismatch between your compound and the chromatographic system. Your compound is interacting so strongly with the polar stationary phase that even a relatively polar mobile phase like ethyl acetate cannot displace it.
-
Causality:
-
The combined polarity of the nitro group and other functional groups (e.g., hydroxyls, amines, carboxylic acids) makes the molecule exceptionally hydrophilic. Its affinity for the polar silica surface far outweighs its solubility in moderately polar organic solvents[3].
-
-
Solutions & Protocols:
-
Increase Mobile Phase Polarity (Normal-Phase): You need a more aggressive, more polar mobile phase to compete for the silica surface.
-
Methanol (MeOH) or Ethanol (EtOH): Try adding methanol to your ethyl acetate or dichloromethane (DCM) eluent, starting at 1% and gradually increasing to 10% or even 20%[3][4]. Be aware that high concentrations of methanol (>10%) can sometimes cause silica to dissolve, especially if the mobile phase is basic[7].
-
Highly Polar Solvent Systems: A system like 4:2:1 ethyl acetate:isopropyl alcohol:water can be effective for very polar compounds[7].
-
-
Switch to a Different Chromatographic Mode: Normal-phase on silica is often not the best choice for extremely polar molecules.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier technique for retaining and separating very polar compounds[8][9][10]. It uses a polar stationary phase (like bare silica, amide, or diol) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer[11][12]. In HILIC, water is the "strong" eluting solvent, which is the reverse of reversed-phase chromatography[8].
-
-
FAQ: Purification Strategies & Method Development
This section provides answers to broader questions about building a purification strategy from the ground up.
Q1: What is the best overall strategy for developing a purification method for a new polar nitro compound?
Answer:
A systematic, multi-modal screening approach is the most efficient path. Start with small-scale analysis (TLC) before committing to a large-scale column. The goal is to find a system that provides good retention (Rf value between 0.2-0.4 in TLC) and selectivity (good separation from impurities).
Below is a recommended workflow:
Caption: Workflow for purification method development.
Q2: When should I choose Normal-Phase, Reversed-Phase, or HILIC for my polar nitro compound?
Answer:
The choice depends on the overall polarity and properties of your molecule. A summary is provided in the table below.
| Chromatography Mode | Stationary Phase (Polarity) | Mobile Phase (Polarity) | Best Suited For... | Key Considerations |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina) | Non-polar to moderately polar (e.g., Hexane/EtOAc) | Nitro compounds with low to moderate polarity. Good for separating isomers. | Prone to issues with very polar compounds (irreversible adsorption) and compound degradation on acidic silica[3][5]. |
| Reversed-Phase (RP) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile) | Nitro compounds with sufficient non-polar character to be retained. | Very polar compounds may have little to no retention[6]. Requires columns stable to highly aqueous mobile phases. |
| HILIC | Polar (e.g., Silica, Amide, Diol) | Highly organic with an aqueous component (e.g., ACN/Water) | Very polar, hydrophilic nitro compounds that are not retained by RP[8][10]. | Retention is governed by partitioning into a water layer on the stationary phase[11][12]. Requires careful equilibration. |
Q3: My nitro compound seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?
Answer:
Decomposition on silica is a known issue, especially for sensitive compounds like nitroaldol (Henry reaction) products, which can dehydrate on the acidic silica surface[5].
-
Confirmation (2D TLC):
-
Spot your crude material on a silica TLC plate.
-
Run the plate in a suitable solvent system.
-
Remove the plate, let it dry completely, and then turn it 90 degrees.
-
Run the plate again in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal[3].
-
-
Alternatives to Chromatography:
-
Recrystallization: This is the most powerful purification technique for solid compounds if a suitable solvent can be found. It relies on the difference in solubility of your compound and impurities in a solvent at different temperatures[13][14].
-
Protocol: Dissolve the impure solid in a minimum amount of a hot solvent, then allow the solution to cool slowly. The desired compound should crystallize out, leaving impurities behind in the solution[13][14]. For polar molecules, mixed solvent systems like alcohol/water are often effective[13][15].
-
-
Liquid-Liquid Extraction: If your compound has acidic or basic properties, you can use pH-swing extractions to move it between aqueous and organic layers, leaving neutral impurities behind.
-
Solid-Phase Extraction (SPE): SPE can be used as a rapid cleanup step. It is essentially a short, disposable chromatography column used to either retain the compound of interest while impurities pass through, or retain impurities while the compound passes through.
-
Detailed Protocols
Protocol 1: Flash Chromatography of a Polar Nitro Compound Using a Mobile Phase Modifier
This protocol assumes a moderately polar nitro compound that exhibits peak tailing on silica gel.
-
TLC Analysis:
-
Develop a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that gives your target compound an Rf of ~0.2-0.3.
-
Prepare a second TLC jar with the same solvent system but add 0.5% Triethylamine (TEA) (if the compound is basic) or 0.5% Acetic Acid (if the compound is acidic/neutral).
-
Run a TLC plate in the modified solvent. Observe if the peak shape improves and the Rf value changes. This modified system will be your column eluent.
-
-
Column Packing:
-
Select an appropriate size flash column based on your sample mass (a good rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude sample mass).
-
Pack the column using the "slurry method" with your chosen mobile phase (without the modifier initially).
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a strong solvent (like DCM or acetone).
-
Add a small amount of silica gel (~1-2 times the mass of your crude product) to this solution and evaporate the solvent completely. This creates a "dry load."
-
Carefully add the dry-loaded silica to the top of your packed column.
-
-
Elution:
-
Begin eluting the column with the mobile phase containing the modifier (e.g., 70:30 Hexane:EtOAc + 0.5% TEA).
-
Collect fractions and monitor them by TLC to identify the pure product.
-
-
Workup:
-
Combine the pure fractions. The modifier (TEA or Acetic Acid) is volatile and can often be removed during solvent evaporation under reduced pressure.
-
References
- 1. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. welch-us.com [welch-us.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Tips & Tricks [chem.rochester.edu]
Stability and degradation of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid under acidic conditions
Welcome to the dedicated technical support guide for 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule, specifically focusing on its stability and degradation profile under acidic conditions. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in an acidic solution?
The stability of this molecule is a multifactorial issue. The primary factors you must control are pH, temperature, and light exposure . The inherent chemical structure, featuring an electron-withdrawing nitro group and a carboxylic acid on a biphenyl scaffold, dictates its susceptibility.
-
pH: While the biphenyl core is robust, the functional groups are reactive. In strongly acidic media, the carboxylic acid's reactivity can be altered. Hydrolysis is a key degradation pathway for many compounds under acidic conditions.[1]
-
Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation. Thermal degradation should be considered a significant variable.[2]
-
Light (Photostability): Nitroaromatic compounds are often photosensitive.[1][2] Exposure to UV or even ambient laboratory light can induce photodegradation, leading to the formation of complex impurities. It is crucial to evaluate photostability as a distinct degradation pathway.
Q2: What are the most probable degradation pathways for this compound under acidic stress?
Based on the functionalities present, we can anticipate several potential degradation pathways. Forced degradation studies are essential to confirm these hypotheses.[3]
-
Hydrolysis of the Carboxylic Acid Group: While ester hydrolysis is more commonly discussed, the fundamental reactivity of the carboxylic acid group can be influenced by the acidic environment, potentially leading to side reactions, although this is less likely to be the primary degradation route compared to other stress factors. The acid-catalyzed hydrolysis of related derivatives is a reversible process, typically driven by a large excess of water.[4][5]
-
Reduction of the Nitro Group: Although primarily an anaerobic or biocatalytic pathway, the presence of trace metals or other reducing agents in your medium could facilitate the reduction of the nitro group to nitroso, hydroxylamino, or even amino derivatives.[6][7] The hydroxylamine intermediate is of particular interest as it can be unstable and lead to further products.[7]
-
Decarboxylation: The loss of the carboxylic acid group as CO₂ is a potential thermal degradation pathway that can be catalyzed by acidic conditions, particularly at elevated temperatures.[8]
The electron-withdrawing nature of the nitro group makes the aromatic rings electron-deficient, which generally enhances the stability of the benzene ring itself against oxidative degradation but influences the reactivity of the attached functional groups.[9]
Q3: How should I design a forced degradation study for this molecule?
A forced degradation study, also known as stress testing, is critical for understanding degradation pathways and developing stability-indicating analytical methods.[3] The goal is to achieve modest degradation, typically in the range of 10-20%, to ensure that the degradation products can be reliably detected and quantified without completely consuming the parent molecule.[10]
Typical Acidic Stress Conditions
| Stressor | Condition | Duration | Recommended Initial Action |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours | Monitor at 2, 8, 24, 48, 72 hours |
| Temperature | 60-80°C | Up to 72 hours | Run in parallel with a room temp sample |
| Photostability | ICH Q1B conditions | Variable | Run in parallel with a dark control |
Note: These are starting points. Conditions should be adjusted based on the observed stability of the molecule.
Troubleshooting Guide
Scenario 1: Rapid loss of parent compound and multiple new peaks on HPLC.
Issue: You've treated your this compound with 0.1 M HCl at 60°C, and after just a few hours, your HPLC analysis shows less than 50% of the parent peak remaining and a cluster of new, poorly resolved peaks.
Root Cause Analysis & Solution:
-
Over-stressing: The combination of acid and heat is likely too harsh. The goal is controlled degradation.
-
Action: Reduce the temperature to 40°C or decrease the acid concentration to 0.01 M HCl and re-run the experiment, sampling at earlier time points.
-
-
Photodegradation: Was your reaction vessel protected from light? Nitroaromatic compounds can be highly light-sensitive.[2]
-
Action: Repeat the experiment with the vial wrapped in aluminum foil. If the degradation is significantly slower, photodegradation is a key pathway and all future work should be done under protected conditions.
-
-
Analytical Method Issues: The new peaks may be real degradants, but their poor shape suggests an analytical problem.
-
Action: Ensure your acidic samples are neutralized before injection, as a low pH sample can cause peak distortion on many reversed-phase columns.[1] Also, consider broadening the gradient of your HPLC method to better separate potentially more polar degradants.
-
Scenario 2: Inconsistent results between experimental repeats.
Issue: You run the same acidic stress experiment on two different days and get significantly different degradation profiles.
Root Cause Analysis & Solution:
-
Inconsistent pH: Small variations in acid preparation can lead to different pH values, affecting the reaction rate.
-
Action: Use a calibrated pH meter to verify the pH of your acidic solution before adding the compound. Do not rely solely on molarity calculations.
-
-
Oxygen Exposure: Oxidative degradation can occur, especially in the presence of trace metal impurities and at elevated temperatures. The level of dissolved oxygen in your solvent can vary.
-
Action: For maximum consistency, consider sparging your solvent with nitrogen or argon before preparing the solution to create an inert environment.
-
-
Sample Preparation Variability: Inconsistent final concentrations of the stock solution can lead to what appears to be variable degradation.
-
Action: Ensure your stock solution is fully dissolved and homogenous before aliquoting for the stress experiment. Use calibrated pipettes and Class A volumetric flasks.
-
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Under Acidic Conditions
This protocol provides a validated starting point for assessing the stability of this compound.
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
-
Stress Sample Preparation:
-
Label a 10 mL amber volumetric flask as "Acid Stress."
-
Add 1.0 mL of the stock solution to the flask.
-
Carefully add 0.1 M Hydrochloric Acid to the 10 mL mark. This results in a final concentration of 100 µg/mL.
-
Cap the flask and mix thoroughly.
-
-
Control Sample Preparation:
-
Prepare a "Time Zero" sample by taking an aliquot of the stressed sample immediately after mixing and neutralizing it as described in step 5.
-
Prepare a "Dark Control" sample identically but wrap the flask completely in aluminum foil.
-
-
Incubation: Place the "Acid Stress" and "Dark Control" flasks in a temperature-controlled oven or water bath set to 60°C.
-
Sampling & Analysis:
-
At designated time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 1 mL).
-
Immediately neutralize the sample by adding an equimolar amount of base (e.g., 0.1 M NaOH) or by diluting it into a buffered mobile phase.
-
Analyze the sample using a stability-indicating HPLC method (see Protocol 2).
-
Workflow for Stability Assessment
The following diagram illustrates the logical flow from sample preparation to data analysis in a forced degradation study.
Caption: Experimental workflow for acid-forced degradation.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from potential polar degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm (or Diode Array Detector scan)
Hypothetical Degradation Pathway
This diagram visualizes a potential degradation route where both decarboxylation and nitro-group reduction occur.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Scale-Up Synthesis of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid. We will explore common synthetic routes, troubleshoot potential challenges, and offer field-proven insights to ensure a safe, efficient, and reproducible process.
Synthetic Strategy Overview
The synthesis of this compound on a larger scale typically relies on modern cross-coupling chemistry, with the Suzuki-Miyaura reaction being a prominent and effective method.[1][2][3] An alternative, though often more challenging route in terms of regioselectivity, is the direct nitration of a biphenyl precursor.
Common Synthetic Routes:
-
Suzuki-Miyaura Coupling: This is often the preferred route due to its high functional group tolerance and generally high yields. The most common approach involves the palladium-catalyzed cross-coupling of 3-bromo-5-nitrobenzoic acid with phenylboronic acid .
-
Direct Nitration: This route involves the nitration of [1,1'-biphenyl]-3-carboxylic acid. While seemingly more direct, controlling the position of the nitro group can be difficult, leading to a mixture of isomers that complicates purification.
This guide will primarily focus on the challenges associated with the more robust Suzuki-Miyaura coupling route, while also addressing the critical safety aspects of nitration chemistry, which are relevant to both the synthesis of starting materials and alternative routes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up synthesis via Suzuki-Miyaura coupling.
Question: My Suzuki-Miyaura coupling reaction is showing low yield or has stalled. What are the potential causes and how can I fix it?
Answer:
Low conversion in a Suzuki-Miyaura coupling is a common issue during scale-up. The problem can usually be traced back to one of several key areas: the catalyst system, reaction conditions, or reagent quality.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Causality: The Palladium(0) active species is sensitive to oxygen, which can cause oxidation to inactive Palladium(II) and lead to the formation of palladium black. Ligands can also degrade at high temperatures.
-
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Use Robust Ligands: For scale-up, consider using more robust and electron-rich phosphine ligands like SPhos or XPhos, which can improve catalyst stability and turnover.
-
Catalyst Loading: While typically low (0.05-1 mol%), a stalled reaction on a large scale might benefit from a second small addition of the catalyst.
-
-
-
Ineffective Base or Solvent System:
-
Causality: The base is crucial for the transmetalation step of the catalytic cycle.[4] Its solubility and strength can significantly impact the reaction rate. An inappropriate solvent can hinder the solubility of the base or the boronic acid species.
-
Troubleshooting Steps:
-
Base Selection: Aqueous solutions of bases like K₂CO₃ or Cs₂CO₃ are often effective.[3] For anhydrous conditions, K₃PO₄ is a strong choice. Ensure the base is finely powdered for better reactivity in solid form.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is common and helps dissolve both the organic starting materials and the inorganic base.[4]
-
-
-
Poor Quality of Boronic Acid:
-
Causality: Phenylboronic acid can undergo dehydration to form cyclic boroxines, especially during storage. This reduces the amount of active monomeric boronic acid available for the reaction.
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any inactive forms.
-
Quality Check: If possible, check the purity of the boronic acid before use. If it is old or has been stored improperly, consider purchasing a fresh batch.
-
-
Question: I am observing significant amounts of homocoupling byproducts (biphenyl and 4,4'-dinitro-biphenyl-2,2'-dicarboxylic acid). How can I minimize these?
Answer:
Homocoupling arises from the reaction of two molecules of the same coupling partner. This is a common side reaction in Suzuki couplings.
Potential Causes & Solutions:
-
Oxygen in the Reaction Mixture:
-
Causality: As mentioned, oxygen can interfere with the catalytic cycle. It can promote the oxidative homocoupling of the boronic acid.
-
Solution: Meticulous degassing of the reaction setup is the most critical step to prevent this. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Incorrect Stoichiometry:
-
Causality: A large excess of the boronic acid can sometimes lead to increased rates of homocoupling.
-
Solution: While a slight excess is recommended, avoid using a large excess (e.g., >2 equivalents). Carefully control the stoichiometry of your reactants.
-
Question: The final product, this compound, is difficult to purify. What are the best strategies for obtaining a high-purity product?
Answer:
Purification is often a significant challenge in scale-up. The acidic nature of the product and the potential for closely related impurities require a multi-step approach.
Recommended Purification Workflow:
-
Work-up/Extraction:
-
After the reaction is complete, cool the mixture and perform an aqueous work-up.
-
Acidify the aqueous layer with an acid like HCl to a pH of ~2-3. This will protonate the carboxylic acid, causing it to precipitate or become extractable into an organic solvent.
-
Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual water.
-
-
Recrystallization:
-
Causality: This is one of the most effective methods for purifying crystalline solids on a large scale. The key is finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solvent Screening: Common solvents for recrystallizing carboxylic acids include ethanol, methanol, acetic acid, or mixtures like ethanol/water or ethyl acetate/heptane.
-
-
Dealing with Impurities:
-
Residual Palladium: If the product has a dark color, it may be contaminated with residual palladium. This can often be removed by treating the solution of the product with activated charcoal before recrystallization or by filtering it through a pad of Celite®.
-
Unreacted Starting Material: If unreacted 3-bromo-5-nitrobenzoic acid is present, its similar acidic nature makes it difficult to remove by simple extraction. Careful recrystallization is often the best method to separate it from the final product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations when handling nitration reactions, for example, when synthesizing the 3-bromo-5-nitrobenzoic acid starting material?
A1: Nitration reactions are highly exothermic and can pose significant risks if not properly controlled.[5] Key safety measures include:
-
Thermal Hazard: Always perform the reaction in a well-ventilated fume hood and have an appropriate cooling bath (e.g., ice-water) ready to manage the temperature. The nitrating agent (e.g., a mixture of nitric and sulfuric acid) should be added slowly and portion-wise to the substrate, never the other way around.[6][7]
-
Corrosivity: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[6]
-
Runaway Reactions: On a larger scale, the risk of a thermal runaway increases due to the lower surface-area-to-volume ratio, which reduces heat dissipation.[8] Ensure your reactor is appropriately sized and has adequate cooling capacity. Continuous flow reactors are an increasingly popular and safer alternative for hazardous reactions like nitration.[9]
Q2: How do I choose the optimal catalyst and ligand for the Suzuki-Miyaura coupling on a large scale?
A2: While many palladium catalysts work on a lab scale, scale-up requires a focus on efficiency, cost, and stability.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common choice, but more modern, pre-formed catalysts like Pd(dppf)Cl₂ or those with bulky, electron-rich phosphine ligands (e.g., from the Buchwald ligand family) often offer better stability and lower catalyst loadings, which is more economical at scale.
-
Ligands: The choice of ligand is critical. Triphenylphosphine is a standard, but for challenging couplings or to improve catalyst stability, consider more advanced ligands. The ideal catalyst/ligand system should be determined through small-scale screening experiments.
Q3: Can I use a different cross-coupling reaction for this synthesis?
A3: Yes, other cross-coupling reactions like the Stille or Negishi coupling could be used. However, the Suzuki-Miyaura reaction is generally preferred in industrial settings due to the lower toxicity and cost of the boron-based reagents compared to the organotin (Stille) or organozinc (Negishi) reagents. The boronic acids are also often more stable to air and moisture.
Experimental Protocols & Data
Protocol 1: Scale-Up Suzuki-Miyaura Coupling
This protocol is a representative example. Optimization will be required based on your specific equipment and scale.
-
Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 3-bromo-5-nitrobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and a 2M aqueous solution of K₂CO₃ (3.0 eq).
-
Solvent Addition & Degassing: Add a suitable solvent, such as a 3:1 mixture of 1,4-dioxane and water. Sparge the mixture with nitrogen for 1 hour to remove dissolved oxygen.
-
Catalyst Addition: Under a positive nitrogen atmosphere, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.01 eq).
-
Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with water and wash with ethyl acetate to remove non-polar impurities.
-
Precipitation: Transfer the aqueous layer to a separate vessel and slowly add 6M HCl with stirring until the pH is ~2. The product will precipitate as a solid.
-
Isolation & Drying: Filter the solid product, wash with cold water, and dry under vacuum to yield the crude this compound.
Table 1: Example Suzuki-Miyaura Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Catalyst (mol%) | Pd(PPh₃)₄ (1%) | Pd(dppf)Cl₂ (0.5%) | XPhos Pd G3 (0.1%) |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/Water | Toluene/Water | 2-MeTHF |
| Temperature | 90 °C | 100 °C | 85 °C |
| Typical Yield | 80-85% | 85-92% | >90% |
Visual Diagrams
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of the target compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. vpscience.org [vpscience.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. icheme.org [icheme.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid in the Landscape of Functionalized Biphenyls
For researchers, medicinal chemists, and professionals in drug development, the biphenyl scaffold represents a privileged structure, a foundational element in a multitude of pharmacologically active agents.[1][2] Its inherent rigidity, coupled with the potential for tunable conformational flexibility through substitution, allows for precise three-dimensional arrangements that can effectively interact with a wide array of biological targets. This guide provides an in-depth comparison of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid with other key functionalized biphenyls, offering insights into their synthesis, physicochemical properties, and therapeutic applications, supported by experimental data and established protocols.
The Significance of Functionalization on the Biphenyl Core
The biphenyl unit itself is a relatively inert hydrocarbon.[3] Its true potential in drug design is unlocked through the strategic placement of functional groups on its phenyl rings. These substituents govern the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of groups like carboxylic acids, nitro moieties, and various heterocyclic rings can transform a simple biphenyl into a potent modulator of biological pathways.[2]
In Focus: this compound
This compound is a key synthetic intermediate, notably in the preparation of Eltrombopag, a thrombopoietin receptor agonist. While its primary role is often as a precursor, its structural features—a nitro group and a carboxylic acid on separate rings of the biphenyl system—provide a valuable case study in the influence of functional groups.
Synthesis of this compound
The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[4][5] A plausible and efficient synthesis of this compound is outlined below, based on established protocols for analogous structures.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
Objective: To synthesize this compound from 3-bromo-5-nitrobenzoic acid and phenylboronic acid.
Materials:
-
3-bromo-5-nitrobenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromo-5-nitrobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 1,4-dioxane.
-
Reaction Mixture: Add the catalyst solution to the flask containing the reactants. Add a 4:1 mixture of 1,4-dioxane and water.
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Caption: Synthetic workflow for this compound.
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by its functional groups.
| Property | Value | Implication in Drug Design |
| Molecular Weight | 243.22 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (predicted) | ~3.5 | Indicates moderate lipophilicity, which can influence cell membrane permeability. |
| pKa (predicted) | ~3.8 (Carboxylic acid) | The acidic nature of the carboxylic acid group will result in a negative charge at physiological pH, impacting solubility and receptor interactions. |
| Polar Surface Area | 83.9 Ų | Contributes to hydrogen bonding potential and can affect membrane permeability. |
Note: Experimental values for logP and pKa may vary.
Comparative Analysis with Other Functionalized Biphenyls
To understand the significance of the nitro and carboxylic acid functionalities on the biphenyl scaffold, it is instructive to compare this compound with other biphenyl derivatives that have well-documented biological activities.
Biphenyl Derivatives as Angiotensin II Receptor Antagonists
A prominent class of functionalized biphenyls are the angiotensin II receptor blockers (ARBs), such as Losartan .[6] These drugs are widely used in the treatment of hypertension.
Key Structural Features of Losartan:
-
Biphenyl scaffold: Provides the rigid core for positioning of other functional groups.
-
Tetrazole ring: Acts as a bioisostere for a carboxylic acid, providing a necessary acidic moiety for receptor binding.[6]
-
Imidazole ring: Contains additional substituents that contribute to the overall binding affinity and selectivity.
Comparison with this compound:
| Feature | This compound | Losartan |
| Acidic Group | Carboxylic acid | Tetrazole |
| Additional Heterocycle | None | Imidazole |
| Primary Application | Synthetic Intermediate | Antihypertensive Drug |
The comparison highlights the principle of bioisosterism , where one functional group (carboxylic acid) can be replaced by another (tetrazole) to maintain or improve biological activity while potentially modifying physicochemical properties like lipophilicity and metabolic stability.
Angiotensin II Receptor Signaling Pathway and the Mechanism of Action of Losartan
Angiotensin II is a key regulator of blood pressure. It binds to the AT1 receptor, a G-protein coupled receptor, initiating a signaling cascade that leads to vasoconstriction and an increase in blood pressure. Losartan acts as a competitive antagonist at the AT1 receptor, blocking the binding of angiotensin II and thereby preventing its hypertensive effects.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity of Nitro-Biphenyl Isomers
Introduction: The Critical Role of Isomeric Structure in Toxicological Assessment
Nitro-biphenyls are a class of aromatic hydrocarbons that have garnered significant attention from environmental scientists and toxicologists. These compounds, characterized by a biphenyl core substituted with one or more nitro groups, are prevalent environmental contaminants, often originating from industrial processes and vehicle emissions.[1] While the toxicity of nitroaromatic compounds as a class is well-recognized, the biological activity is not uniform across all members.[2][3] It is profoundly influenced by the number and, most critically, the position of the nitro groups on the biphenyl rings. This guide provides an in-depth comparison of the biological activities of different nitro-biphenyl isomers, offering field-proven insights and experimental frameworks for their evaluation. Understanding these isomeric differences is paramount for accurate risk assessment and the development of potential therapeutic agents, as the nitro group can be both a toxicophore and a pharmacophore.[2][4]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple data reporting to explain the causal mechanisms that dictate an isomer's biological fate and effect, from metabolic activation to genotoxicity and cytotoxicity.
Metabolic Activation: The Gateway to Bioactivity
The biological activity of most nitro-biphenyls is not intrinsic but is dependent on metabolic activation. The inert nitro group must be enzymatically reduced to form highly reactive electrophilic intermediates that can then interact with cellular macromolecules like DNA and proteins.[1][5] This reductive metabolism is a multi-step process, and its efficiency is a key determinant of an isomer's toxic potential.
The primary pathway involves the reduction of the nitro group (Ar-NO₂) to a nitroso derivative (Ar-NO), followed by further reduction to a hydroxylamine (Ar-NHOH). The hydroxylamine can then be protonated and lose water to form a highly reactive nitrenium ion (Ar-NH⁺), which is often the ultimate carcinogenic species responsible for forming DNA adducts.[6][7]
This activation can be catalyzed by various cellular enzymes, including cytosolic nitroreductases (e.g., NQO1) and microsomal enzymes like cytochrome P450 reductases.[5] The specific enzymes involved and the efficiency of the reduction can vary depending on the specific isomer, its steric properties, and the cellular environment. For instance, the mutagenicity of 4-nitrobiphenyl and 2,4-dinitrobiphenyl derivatives is enhanced in the presence of a rat liver S9 fraction, indicating that mammalian metabolic enzymes are capable of activating these compounds.[8]
Caption: Metabolic activation of a nitro-biphenyl to a reactive nitrenium ion.
Mutagenicity and Genotoxicity: The Impact of Isomerism
A primary toxicological concern with nitro-biphenyls is their mutagenicity—the ability to induce permanent mutations in the genetic material. This activity is strongly dependent on the isomeric structure, which influences both the ease of metabolic activation and the reactivity of the resulting metabolites.
The Ames test, a bacterial reverse mutation assay, is the standard for assessing the mutagenic potential of chemicals.[9][10] Studies have consistently shown that the position of the nitro group dictates mutagenic potency. For example, 4-nitrobiphenyl is highly mutagenic in Salmonella typhimurium strain TA98, a strain that detects frameshift mutations, often without the need for external metabolic activation, although its activity can be enhanced by the S9 mix.[8][11] In contrast, isomers with bulky substituents ortho to the nitro group (e.g., 3,5-di-tert-butyl-4-nitrobiphenyl) show significantly reduced or no mutagenicity.[12] This is attributed to steric hindrance, which prevents the nitro group from achieving a coplanar orientation with the aromatic ring, thereby inhibiting the crucial first reduction step by nitroreductases.[12]
Similarly, the mutagenic activity of dinitrobiphenyls varies with isomer structure. 3,4-Dinitrobiphenyl derivatives are mutagenic in S. typhimurium TA98, while the activity of 2,4,6-trinitrobiphenyl is dramatically increased (60-fold) by the addition of an S9 mix.[8][13]
| Nitro-Biphenyl Isomer | S. typhimurium Strain | Metabolic Activation (S9) | Relative Mutagenic Potency | Reference(s) |
| 4-Nitrobiphenyl | TA98, TA100 | Potentiated by S9 | High | [8][11] |
| 3-Methyl-4-nitrobiphenyl | TA98 | S9-dependent | Moderate (reduced vs. 4-NBP) | [11] |
| 3-tert-Butyl-4-nitrobiphenyl | TA98, TA100 | Not specified | Low | [12] |
| 2,4-Dinitrobiphenyl | TA98 | Potentiated by S9 | Moderate to High | [8] |
| 3,4-Dinitrobiphenyl | TA98 | Direct-acting | High | [13] |
| 2,4,6-Trinitrobiphenyl | TA98 | Required (60x increase) | High (with S9) | [8] |
Table 1: Comparative mutagenicity of selected nitro-biphenyl isomers in the Ames test. Potency is described qualitatively based on reported findings.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
This protocol outlines the plate incorporation method, a widely accepted procedure for evaluating the mutagenic potential of chemical compounds.[14][15]
Causality Behind Experimental Choices:
-
Salmonella Strains: Strains like TA98 and TA100 are used because they contain specific mutations in the histidine operon, making them unable to synthesize histidine (His⁻).[9] TA98 detects frameshift mutagens, while TA100 detects base-pair substitution mutagens. They also contain mutations that increase their sensitivity, such as a defective DNA repair system and a more permeable cell wall.[9]
-
S9 Mix: The inclusion of a rat liver S9 fraction is critical because many chemicals are not directly mutagenic but become so after being metabolized by liver enzymes (pro-mutagens).[15] This makes the assay more relevant to mammalian toxicology.
-
Minimal Glucose Agar: The use of a medium lacking histidine is the core of the assay's selection system. Only bacteria that have undergone a reverse mutation (revertants) to a His⁺ state can synthesize their own histidine and grow into visible colonies.[10]
References
- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Reductive metabolism of 4-nitrobiphenyl by rat liver fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic activation of 2,4-dinitrobiphenyl derivatives for their mutagenicity in Salmonella typhimurium TA98 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. youtube.com [youtube.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. From mutagenic to non-mutagenic nitroarenes: effect of bulky alkyl substituents on the mutagenic activity of 4-nitrobiphenyl in Salmonella typhimurium. Part I. Substituents ortho to the nitro group and in 2'-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutagenic reactivities of 3,4-dinitrobiphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Spectroscopic Validation of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid
This guide provides an in-depth analysis of the spectroscopic data required to unequivocally validate the structure of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid. Designed for researchers, medicinal chemists, and quality control specialists, this document moves beyond a simple data dump, offering a comparative framework grounded in first principles and supported by experimental evidence from analogous structures. We will dissect the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
The unequivocal structural confirmation of chemical entities is a cornerstone of chemical synthesis and drug development. For a molecule like this compound, which serves as a potential building block in medicinal chemistry, confirming its specific isomeric arrangement is critical. Any ambiguity could lead to vastly different pharmacological profiles and intellectual property complications. This guide establishes a self-validating system of analysis, ensuring that the data collected provides a robust and unambiguous structural proof.
Molecular Structure and Predicted Spectroscopic Features
The core structure consists of a biphenyl scaffold, where one ring is substituted with a carboxylic acid at the 3-position and a nitro group at the 5-position. The second phenyl ring is unsubstituted. This specific arrangement dictates a unique electronic environment for each atom, which in turn generates a distinct spectroscopic fingerprint.
Figure 1: Structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR is arguably the most powerful tool for confirming the substitution pattern of aromatic rings. For this molecule, we expect to see distinct signals for the carboxylic acid proton and the eight aromatic protons. The analysis hinges on chemical shift (δ), integration, and coupling constants (J).
Expected ¹H NMR Data:
-
Carboxylic Acid Proton (-COOH): A highly deshielded proton, appearing as a broad singlet typically between 10-13 ppm.[1][2][3] Its broadness is due to hydrogen bonding and exchange with trace amounts of water. This signal will disappear upon the addition of a drop of D₂O to the NMR tube, a key confirmatory test.
-
Aromatic Protons (Ar-H): These will appear in the 7.0-9.0 ppm region. The electron-withdrawing effects of the nitro (-NO2) and carboxylic acid (-COOH) groups will shift adjacent protons downfield.
-
Substituted Ring (Ring A): The three protons on this ring (H2, H4, H6) will be the most downfield. H4 and H6 are ortho to the strongly withdrawing nitro group, and H2 is ortho to the carboxylic acid. We anticipate these signals to be sharp, appearing as doublets or triplets with small meta-coupling constants.
-
Unsubstituted Ring (Ring B): The five protons of the second phenyl ring will appear as a more complex multiplet, likely between 7.4 and 7.8 ppm, a typical region for an unsubstituted phenyl group attached to another aromatic system.[4]
-
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Key Rationale |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | Acidic proton, hydrogen bonding. Disappears with D₂O. |
| Ar-H (Ring A) | 8.0 - 8.8 | Doublets / Triplets | 3H | Protons are ortho/para to strong electron-withdrawing groups. |
| Ar-H (Ring B) | 7.4 - 7.8 | Multiplet | 5H | Protons on the unsubstituted phenyl ring. |
Comparative Insight: An isomer such as 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid would present a significantly different ¹H NMR spectrum.[5] The protons on the nitro-substituted ring would show a different splitting pattern (e.g., a doublet of doublets, a triplet), clearly distinguishing it from the target molecule.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR provides a map of the carbon framework. With proton decoupling, each unique carbon atom appears as a single line, and its chemical shift is highly sensitive to its electronic environment.
Expected ¹³C NMR Data: Based on the structure, we expect to see 13 distinct carbon signals, as there are no elements of symmetry that would make any carbons chemically equivalent.
-
Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear in the 165-185 ppm range, which is characteristic for carboxylic acids.[1][2][6]
-
Aromatic Carbons: These typically resonate between 110-170 ppm.[7][8]
-
C-NO₂ and C-COOH: The carbons directly attached to the electron-withdrawing groups will be significantly deshielded. The carbon bearing the nitro group (C5) is expected around 145-150 ppm.
-
Ipso-Carbons (C1, C1'): The carbons at the biphenyl linkage are quaternary and often show weaker signals. Their shifts will be in the 135-145 ppm range.
-
Other Aromatic Carbons: The remaining carbons will appear in the 120-135 ppm range.
-
| Carbon Assignment | Expected δ (ppm) | Key Rationale |
| -C OOH | 165 - 185 | Carbonyl carbon, highly deshielded by two oxygen atoms.[6][9] |
| C -NO₂ | 145 - 150 | Attached to a strong electron-withdrawing group. |
| Ipso-Carbons | 135 - 145 | Quaternary carbons at the ring junction. |
| Aromatic CH | 120 - 135 | Standard range for aromatic carbons. |
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy is excellent for the rapid identification of key functional groups. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and nitro groups.
Expected IR Data:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[1][6][10] This characteristic broadness is due to the strong hydrogen bonding in the carboxylic acid dimer.[3]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1690 and 1760 cm⁻¹.[1][10] Conjugation with the aromatic ring typically lowers this frequency to the 1690-1715 cm⁻¹ range.
-
N-O Stretch (Nitro Group): Two distinct, strong absorptions are expected: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹.[11]
-
C-H Stretch (Aromatic): Absorptions will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[12]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.[12]
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1690 - 1715 | Strong, Sharp |
| Nitro Group | N-O Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro Group | N-O Symmetric Stretch | 1360 - 1290 | Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium, Sharp |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information. For this compound (Molecular Formula: C₁₃H₉NO₄), the exact mass is 243.0532.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): High-resolution mass spectrometry (HRMS) should show a molecular ion peak at m/z 243.0532, confirming the elemental composition.
-
Fragmentation Pattern: In electron ionization (EI-MS), a common fragmentation pathway for aromatic carboxylic acids is the loss of key functional groups:
-
[M - OH]⁺ (m/z 226): Loss of a hydroxyl radical.
-
[M - H₂O]⁺ (m/z 225): Loss of water.
-
[M - NO₂]⁺ (m/z 197): Loss of the nitro group.
-
[M - COOH]⁺ (m/z 198): Loss of the carboxyl radical, leading to the 3-nitrobiphenyl cation.
-
The presence of these fragments provides a self-validating puzzle that, when assembled, points directly to the proposed structure. Derivatization techniques can also be employed to enhance ionization and create more predictable fragmentation for LC-MS analysis.[13][14][15]
Standard Operating Protocols
Acquiring high-quality, reproducible data is paramount. The following are generalized protocols for the analysis of a solid sample like this compound.
Figure 2: General analytical workflow for structural validation.
1. NMR Spectroscopy Protocol:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes polar aromatic acids well) in a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.
2. IR Spectroscopy (ATR Method) Protocol:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum of air.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly after analysis.
3. High-Resolution Mass Spectrometry (HRMS) Protocol:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of ~1 µg/mL using an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Infuse the sample directly into the mass spectrometer (e.g., an ESI-TOF or Orbitrap instrument) at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in the appropriate mass range, ensuring the instrument is calibrated to provide high mass accuracy.
Conclusion
The structural validation of this compound is a multi-faceted process where each spectroscopic technique provides a crucial and complementary piece of the puzzle. The characteristic downfield proton signals in ¹H NMR confirm the substitution pattern, while ¹³C NMR maps the complete carbon skeleton. IR spectroscopy provides rapid confirmation of the essential carboxylic acid and nitro functional groups, and HRMS locks in the elemental composition to within parts-per-million accuracy. By comparing the acquired experimental data against the well-established principles and expected values outlined in this guide, researchers can confidently and unequivocally confirm the identity and purity of their target compound.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 15. Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating Isomers of Nitro-biphenyl Carboxylic Acid by Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of molecular isomers is not merely an academic exercise—it is a critical determinant of a compound's efficacy, safety, and intellectual property value. Isomers of nitro-biphenyl carboxylic acid, key intermediates in the synthesis of various functional materials and pharmacologically active molecules, present a common yet significant analytical challenge.[1][2] Their structural similarity necessitates a multi-faceted spectroscopic approach for unambiguous differentiation.
This guide provides an in-depth comparison of spectroscopic methodologies, grounded in field-proven insights and experimental data, to empower researchers to confidently distinguish between these closely related isomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output.
The Challenge: Why Isomer Differentiation Matters
Positional isomers, where functional groups occupy different locations on the aromatic rings, can exhibit vastly different electronic, steric, and pharmacological properties. For instance, the placement of a nitro group at the 2'-position versus the 4'-position on the biphenyl scaffold dramatically alters the molecule's three-dimensional conformation. This has profound implications for its ability to bind to a biological target or for its utility as a synthetic precursor. Therefore, relying on a single analytical technique is often insufficient and can lead to ambiguous or incorrect structural assignments. This guide outlines a self-validating workflow that integrates multiple spectroscopic techniques for robust characterization.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Positional Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. The chemical environment of each proton and carbon atom is exquisitely sensitive to the electronic effects of neighboring substituents.
Causality Behind Experimental Choices
The key to differentiating nitro-biphenyl carboxylic acid isomers with NMR lies in understanding the influence of the electron-withdrawing nitro group (-NO₂) and the carboxylic acid group (-COOH) on the aromatic protons and carbons. The -NO₂ group strongly deshields (moves downfield) protons and carbons that are ortho and para to it. Steric hindrance, particularly from a substituent at the 2- or 2'-position, can force the two phenyl rings to twist out of planarity, disrupting conjugation and altering the chemical shifts of all aromatic nuclei.
Expected Spectral Distinctions
Let's consider three representative isomers: 4'-nitro-, 3'-nitro-, and 2'-nitro-[1,1'-biphenyl]-4-carboxylic acid.
-
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid: This para, para isomer presents the most straightforward spectrum. The protons on each ring will appear as two sets of doublets (an AA'BB' system), characteristic of 1,4-disubstitution. The protons on the nitro-substituted ring will be further downfield than those on the carboxyl-substituted ring.[1]
-
3'-Nitro-[1,1'-biphenyl]-4-carboxylic acid: The meta placement of the nitro group breaks the symmetry. The nitro-substituted ring will display a more complex splitting pattern, with four distinct signals for each of its protons. The proton ortho to the nitro group (at the 2'-position) will be the most deshielded.
-
2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid: The ortho nitro group introduces significant steric strain. This forces the biphenyl rings into a non-coplanar arrangement. This "ortho-effect" restricts bond rotation and alters the magnetic environment of all protons. The proton on the 6'-position, being ortho to the nitro group, will be significantly deshielded. The disruption of planarity will also influence the chemical shifts of the protons on the other ring.
The carboxylic acid proton itself provides a consistent landmark, typically appearing as a broad singlet far downfield around 12-13 ppm, though its exact position can depend on solvent and concentration.[1][3][4][5]
In ¹³C NMR, the carboxyl carbon is readily identifiable in the 165-185 ppm range.[3][4][6][7] Each positional isomer will produce a unique number of aromatic carbon signals, corresponding to its molecular symmetry.
Data Summary: Predicted ¹H NMR Chemical Shifts (Aromatic Region)
| Isomer | Ring A Protons (Carboxyl-Substituted) | Ring B Protons (Nitro-Substituted) | Key Differentiating Feature |
| 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid | Two doublets (AA'BB' system), ~7.8-8.2 ppm | Two doublets (AA'BB' system), further downfield, ~8.0-8.4 ppm | Symmetrical doublet patterns for both rings. |
| 3'-Nitro-[1,1'-biphenyl]-4-carboxylic acid | Two doublets (AA'BB' system), ~7.8-8.2 ppm | Four distinct, complex signals. Proton at 2' is most downfield. | Complex, asymmetric splitting pattern for the nitro-substituted ring. |
| 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid | Four distinct signals due to restricted rotation. | Four distinct signals. Proton at 6' is significantly downfield. | Loss of symmetry in both rings due to steric hindrance. |
Infrared (IR) Spectroscopy: Confirming Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule. While it is less definitive than NMR for distinguishing positional isomers, it serves as an essential validation step.
Causality Behind Experimental Choices
The vibrational frequencies of chemical bonds are determined by the masses of the bonded atoms and the bond strength. Both the carboxylic acid and nitro groups have highly characteristic and strong IR absorptions.
-
Carboxylic Acid: This group is identified by two key features: a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, and a sharp, strong carbonyl (C=O) stretch between 1680-1710 cm⁻¹ for aromatic acids existing as hydrogen-bonded dimers.[3][8][9][10]
-
Nitro Group: This group displays two distinct stretching vibrations: a strong, asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[1][11]
While the exact positions of these bands may shift slightly between isomers due to subtle electronic differences, these variations are often too small for unambiguous assignment without authentic reference spectra. However, the presence of all three bands confirms that the sample is indeed a nitro-biphenyl carboxylic acid.
Data Summary: Characteristic IR Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very broad, strong |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Sharp, very strong |
| Nitro Group | Asymmetric NO₂ Stretch | 1520 - 1550 | Strong |
| Nitro Group | Symmetric NO₂ Stretch | 1340 - 1360 | Medium-Strong |
Mass Spectrometry (MS): Probing Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.
Causality Behind Experimental Choices
All positional isomers of a given nitro-biphenyl carboxylic acid will have the identical molecular weight, and thus the same molecular ion peak (M⁺). Differentiation, therefore, must come from differences in how the isomers break apart in the mass spectrometer. The stability of the resulting fragment ions is key. Ortho-effects can play a significant role, creating unique fragmentation pathways that are absent in the meta and para isomers.
-
Molecular Ion (M⁺): For C₁₃H₉NO₄, the exact mass is 243.05.[12]
-
Common Fragments: All isomers are expected to show characteristic losses from the carboxylic acid group, such as the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[5][13]
-
Differentiating Fragments: The 2'-nitro isomer may exhibit unique fragmentation due to the proximity of the nitro and carboxylic acid groups (in the 3D folded structure). This could facilitate intramolecular reactions upon ionization, such as the loss of water (M-18) or other neutral molecules, leading to fragment ions not observed or of low abundance in the 3'- and 4'- isomers.
UV-Vis Spectroscopy: A Probe for Molecular Planarity and Conjugation
UV-Vis spectroscopy measures the electronic transitions within a molecule and is highly sensitive to the extent of the conjugated π-electron system.
Causality Behind Experimental choices
The biphenyl system is a conjugated system. The energy required for a π → π* transition (and thus the wavelength of maximum absorbance, λ_max) is dependent on the extent of this conjugation.[14] Maximum conjugation occurs when the two phenyl rings are coplanar.
-
4'- and 3'- Isomers: In these isomers, the substituents do not create significant steric barriers to rotation around the biphenyl single bond. The rings can adopt a relatively coplanar conformation, allowing for extensive π-electron delocalization. This results in a lower energy transition and a longer λ_max.
-
2'- Isomer: As established in the NMR discussion, the bulky nitro group at the 2'-position forces the phenyl rings to twist significantly away from planarity. This twisting disrupts the π-orbital overlap between the rings, effectively breaking the conjugation. This disruption increases the energy of the π → π* transition, resulting in a hypsochromic shift (blue shift) , meaning the λ_max will be at a shorter wavelength compared to the 3'- and 4'- isomers.
This predictable, sterically-induced blue shift makes UV-Vis spectroscopy a simple yet elegant method for identifying ortho-substituted biphenyls.
Integrated Workflow for Isomer Differentiation
A robust analytical approach should be systematic. The following workflow ensures a logical progression from confirming the basic molecular formula to elucidating the specific isomeric structure.
Caption: Integrated spectroscopic workflow for isomer differentiation.
Logical Relationship: Steric Hindrance and Spectral Output
The unique spectral properties of the 2'-nitro isomer are a direct consequence of its structure. This relationship can be visualized as a logical flow.
Caption: Causality of spectral shifts in the 2'-nitro isomer.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon connectivity and identify the isomeric substitution pattern.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the nitro-biphenyl carboxylic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it readily dissolves carboxylic acids and the acidic proton is less likely to exchange.
-
Instrumentation: Use a Fourier-Transform NMR spectrometer (minimum 300 MHz for ¹H is recommended for good resolution).
-
Data Acquisition: Acquire a ¹H spectrum, followed by a broadband proton-decoupled ¹³C spectrum. If needed, advanced 2D experiments like COSY or HSQC can be run to confirm proton-proton or proton-carbon correlations, respectively.
-
Data Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling constants (J-values) to assign the aromatic substitution pattern. Count the number of unique signals in the ¹³C spectrum to confirm molecular symmetry.
-
Infrared (IR) Spectroscopy
-
Objective: To confirm the presence of carboxylic acid and nitro functional groups.
-
Methodology:
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid directly on the ATR crystal. Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum first. Then, place the sample in the beam path and record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic broad O-H stretch, the sharp C=O stretch, and the two NO₂ stretching bands.
-
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To probe the extent of conjugation and differentiate sterically hindered isomers.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁶ M) of the compound in a UV-transparent solvent like ethanol, methanol, or acetonitrile.[11]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Scan a range from approximately 200 nm to 400 nm to find the wavelength of maximum absorbance (λ_max).
-
Data Analysis: Compare the λ_max values of the different isomers. A significantly shorter λ_max is indicative of the sterically hindered 2'-nitro isomer.
-
Conclusion
The differentiation of nitro-biphenyl carboxylic acid isomers is a task that demands a synergistic application of modern spectroscopic techniques. While NMR spectroscopy provides the most definitive data for positional assignment, a comprehensive analysis incorporating IR, MS, and UV-Vis spectroscopy creates a self-validating system that ensures trustworthiness and scientific rigor. By understanding the causal links between molecular structure—particularly steric and electronic effects—and the resulting spectral data, researchers can move from simple observation to confident structural elucidation, a cornerstone of successful research and development.
References
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- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- | C13H9NO4 | CID 66723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid
In the landscape of drug discovery and chemical research, the unequivocal confirmation of a synthesized compound's purity is not merely a procedural formality; it is the bedrock of reliable, reproducible data. For a molecule such as 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid, a versatile precursor in multi-step syntheses, the presence of even trace impurities can have cascading effects, leading to aberrant biological activities, compromised reaction yields, and misleading structure-activity relationship (SAR) data.[1][]
This guide provides an in-depth comparison of orthogonal analytical methods for assessing the purity of this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring that each protocol functions as a self-validating system. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing chemical integrity with the highest degree of confidence.
The Imperative of Orthogonal Purity Assessment
A fundamental principle in analytical chemistry is that no single method can be considered infallible. Each technique interrogates a molecule based on different physicochemical properties. Therefore, a purity value of >99% by High-Performance Liquid Chromatography (HPLC) does not preclude the presence of a co-eluting impurity that might be readily detected by Nuclear Magnetic Resonance (NMR) spectroscopy. A truly rigorous purity assessment relies on an orthogonal approach, where multiple, disparate analytical techniques are employed. This strategy ensures that impurities not detected by one method are likely to be caught by another, providing a more complete and trustworthy picture of the sample's composition.[3][4]
Method 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse of purity determination in the pharmaceutical and chemical industries.[] For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. This technique separates compounds based on their hydrophobicity; the nonpolar stationary phase retains the analyte and related substances, which are then eluted by a polar mobile phase.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is the standard choice for aromatic compounds, offering excellent hydrophobic interactions for good retention and separation from potential impurities like unreacted starting materials or by-products.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water, acidified with formic or phosphoric acid, is typical. The acid serves to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[6] Without it, the carboxylate anion and the protonated acid would exist in equilibrium, leading to peak tailing.
-
Detection: The extensive conjugation and presence of the nitro group in the target molecule result in strong UV absorbance.[7] Detection at a wavelength around 254 nm or 270 nm is generally effective for aromatic compounds and provides high sensitivity.
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Instrumentation: Utilize an HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Data Presentation: HPLC Performance
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for hydrophobic aromatic compounds. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Provides good separation; acid suppresses ionization. |
| Detection | UV at 270 nm | High sensitivity due to chromophores in the molecule. |
| Expected Purity | ≥95% for research grade[8][9] | Common threshold for synthetic intermediates. |
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC-based purity determination.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
While HPLC provides a quantitative purity value, it offers no structural information about the impurities. LC-MS overcomes this limitation by coupling the separation of HPLC with the mass-resolving power of a mass spectrometer.[10] This is a critical step for understanding the impurity profile, which is essential for process optimization and regulatory submissions.[]
Causality of Experimental Choices:
-
Ionization Source: Aromatic nitro compounds can be challenging to ionize via standard electrospray ionization (ESI).[10] Atmospheric Pressure Chemical Ionization (APCI) is often more effective for such nonpolar molecules, as it uses a corona discharge to ionize the analyte in the gas phase.[10]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient mass accuracy to propose elemental compositions for impurity peaks, aiding in their identification.
-
Negative Ion Mode: The presence of the acidic carboxylic acid group and the electronegative nitro group makes negative ion mode a logical choice, detecting the deprotonated molecule [M-H]⁻.
Experimental Protocol: LC-MS Impurity Profiling
-
Chromatography: Use the same HPLC conditions as described above. The use of a volatile buffer like formic acid is mandatory for MS compatibility.
-
MS Instrumentation: Interface the HPLC outflow to a mass spectrometer.
-
MS Conditions:
-
Ionization Mode: APCI, Negative.
-
Mass Range: m/z 100-500.
-
Capillary Voltage: -3.5 kV.
-
Corona Current: 4.0 µA.
-
Gas Temperature: 350 °C.
-
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) for impurity peaks.
-
Extract the mass spectrum for each impurity peak.
-
Compare the [M-H]⁻ of impurities to the masses of potential side-products or unreacted starting materials (e.g., from Suzuki coupling precursors).[11]
-
Data Presentation: LC-MS Parameters
| Parameter | Selected Method | Rationale |
| Ionization | APCI (Negative) | More effective for nonpolar nitroaromatics; detects [M-H]⁻. |
| Mass Analyzer | TOF or Quadrupole | Provides accurate mass for impurity identification. |
| Expected Output | Mass of parent compound and masses of impurities. | Allows for structural elucidation of unknown peaks. |
Workflow Diagram: LC-MS Impurity Identification
Caption: Workflow for impurity identification using LC-MS.
Method 3: Quantitative ¹H NMR (qNMR) for Absolute Purity
NMR spectroscopy is a primary analytical method because the signal intensity is directly proportional to the number of nuclei, requiring minimal calibration compared to chromatography.[4][12] While ¹H NMR is ubiquitously used for structural confirmation, its quantitative application (qNMR) provides a highly accurate, "absolute" measure of purity.[4]
Causality of Experimental Choices:
-
Solvent: A deuterated solvent like DMSO-d₆ is an excellent choice as it will dissolve the carboxylic acid and its aromatic nature. The acidic proton of the carboxyl group will be visible and can be exchanged with residual water in the solvent.
-
Internal Standard: A high-purity, stable standard with sharp signals that do not overlap with the analyte's signals is crucial. Maleic acid or dimethyl sulfone are suitable candidates. The standard must be accurately weighed.
-
Acquisition Parameters: To ensure accurate integration, a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is essential. This allows for complete relaxation of the protons between scans, making the signal intensity directly proportional to concentration.
Experimental Protocol: Absolute Purity by qNMR
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a ≥400 MHz spectrometer.
-
Key Parameters: Set the relaxation delay (D1) to 30 seconds. Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
-
Calculation: Use the following formula to calculate the purity (w/w %):
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
Data Presentation: Key ¹H NMR Signals
| Compound | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration |
| Analyte | ~13.5 | broad s | 1H (COOH) |
| Analyte | 7.5 - 8.8 | m | 8H (Aromatic) |
| Maleic Acid (Std) | ~6.2 | s | 2H |
(Note: Exact chemical shifts can vary. A reference spectrum of a similar compound, 2-biphenylcarboxylic acid, shows aromatic protons in the 7.3-7.9 ppm range and the carboxylic proton around 11.0 ppm in CDCl₃)[13]
Workflow Diagram: qNMR Purity Assessment
Caption: Workflow for absolute purity determination by qNMR.
Method 4: Melting Point Analysis as a Foundational Check
Melting point determination is a classical, simple, and highly effective technique for a preliminary purity assessment of a crystalline solid. The underlying principle is that impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces.[14]
This manifests in two distinct ways:
-
Melting Point Depression: The melting point of an impure compound is lower than that of the pure substance.[14]
-
Melting Point Range Broadening: Pure compounds typically melt over a sharp, narrow range (0.5-1.0 °C), whereas impure compounds melt over a much broader range.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the finely ground, dry compound into a capillary tube, packing it to a height of 2-3 mm.[15]
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute for an accurate measurement.[15][16]
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Comparison: Compare the observed melting range with a literature value for this compound or a previously characterized, high-purity batch.
Data Presentation: Interpreting Melting Point Data
| Observation | Interpretation | Confidence in Purity |
| Sharp range (e.g., 185-186 °C), matches literature | Likely high purity | High |
| Broad range (e.g., 179-184 °C), depressed | Significant impurities present[17] | Low |
Diagram: Logic of Melting Point Analysis
Caption: Decision logic for purity assessment via melting point.
Comparative Summary of Purity Determination Methods
| Method | Primary Purpose | Strengths | Weaknesses |
| RP-HPLC | Quantitative Purity | High sensitivity, high throughput, robust, excellent for routine QC. | Cannot identify unknown impurities, risk of co-eluting peaks. |
| LC-MS | Impurity Identification | Provides mass/structural data for impurities, highly specific. | Quantification can be less accurate than HPLC-UV, ionization variability. |
| qNMR | Absolute Purity & Structure | Primary method, provides absolute purity (w/w %), confirms structure. | Lower sensitivity than HPLC, requires more sample, complex setup. |
| Melting Point | Preliminary Purity Check | Fast, inexpensive, requires minimal equipment. | Not quantitative, only useful for crystalline solids, insensitive to some impurities. |
Conclusion and Final Recommendation
Confirming the purity of a critical synthetic intermediate like this compound demands a multi-faceted, orthogonal analytical strategy. No single technique, when used in isolation, can provide the level of confidence required for high-stakes research and development.
A robust and defensible purity assessment protocol would be as follows:
-
Initial Screening: Use Melting Point Analysis as a rapid, initial check for gross impurities after synthesis and purification.
-
Routine Quantification: Employ a validated RP-HPLC method for routine purity checks and to establish a purity value (e.g., >98% by area).
-
Structural Confirmation and Absolute Purity: Use ¹H NMR to unequivocally confirm the structure of the bulk material and perform a qNMR analysis on at least one representative batch to determine its absolute purity.
-
Impurity Profiling: Utilize LC-MS to identify the structures of any significant impurities detected by HPLC. This information is invaluable for refining the synthetic route to minimize by-product formation.
By integrating these complementary techniques, a researcher can build a comprehensive and self-validating data package that confirms the identity, strength, and purity of this compound with the highest degree of scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One moment, please... [chemicals.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. CA2248157C - Preparation of nitrobiphenyls - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Biphenylcarboxylic acid(947-84-2) 1H NMR spectrum [chemicalbook.com]
- 14. mt.com [mt.com]
- 15. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid in Biological Assays
Introduction: The Imperative of Specificity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" is often the exception rather than the rule. The ability of a small molecule to interact with multiple biological targets, a phenomenon known as polypharmacology, can be a double-edged sword. While it can lead to beneficial synergistic effects, unintended interactions, or "off-target" effects, are a primary cause of toxicity and late-stage clinical trial failures[1]. Drug specificity, the capacity of a compound to engage its intended target without affecting other molecules, is therefore a cornerstone of developing safer and more effective therapeutics[2].
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid . Compounds containing the nitroaromatic scaffold are known to possess a wide spectrum of biological activities, including antimicrobial and antineoplastic effects[3][4][5]. However, this functional group can also mediate toxicity through redox cycling and other mechanisms, making a thorough cross-reactivity assessment not just advisable, but essential.
For a molecule like this compound, where the primary biological target may not be fully elucidated, the challenge is twofold: to identify its primary mechanism of action while simultaneously mapping its potential off-target interaction profile. This guide presents a tiered, systematic approach designed to build a comprehensive selectivity profile, moving from broad, high-throughput screening to focused, mechanism-of-action studies.
The Strategic Workflow: A Tiered Approach to De-risking
We advocate for a progressive, three-tiered strategy to systematically characterize the interaction profile of a novel compound. This approach is designed to maximize data output while efficiently managing resources, starting with a broad screen to identify potential interactions and progressively narrowing the focus to validate and characterize the most significant "hits." Early hazard identification and mitigation of off-target effects are crucial for success[1][6].
Caption: A tiered workflow for assessing compound cross-reactivity.
Tier 1: Casting a Wide Net with Broad Panel Screening
Causality: The initial goal is to survey the broadest possible target space to identify any and all potential interactions. This is a discovery phase. Commercial safety pharmacology profiling services offer expertly curated panels of assays that cover targets implicated in adverse drug reactions[1][7][8]. This approach is more efficient than screening targets on an individual, hypothesis-driven basis, especially when the primary target is unknown.
Recommended Panels:
-
Broad Ligand Binding Panel: A comprehensive panel, such as the Eurofins SafetyScreen44™ or the DiscoverX SAFETYscan™, should be employed[1][8]. These panels typically include over 40 G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors. The compound is tested at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak affinities.
-
Kinase Panel: Given that kinases are a frequent source of off-target effects, a broad kinase screen is critical. Panels like Reaction Biology's Kinase HotSpot℠ can assess inhibitory activity against hundreds of kinases.
Data Interpretation: The output from Tier 1 is typically presented as the percent inhibition or displacement at the tested concentration. A common threshold for identifying a "hit" is >50% inhibition. All hits should be considered preliminary and require confirmation.
Tier 2: Hit Confirmation and Potency Determination
Causality: A single-point screening result is not sufficient to confirm an interaction. It could be a false positive or represent a low-affinity interaction of little biological consequence[9]. Tier 2 aims to validate the initial hits and quantify the compound's potency for each confirmed target by generating a dose-response curve. This allows for the calculation of an IC50 (for inhibition) or EC50 (for activation) value, which is essential for comparing on-target vs. off-target activity.
Experimental Approach: Competitive Binding Assays
One of the most common methods for this tier is the competitive binding assay[10][11]. This technique measures the ability of the test compound (the "competitor") to displace a labeled ligand (often radiolabeled or fluorescent) from a specific receptor.
Caption: Principle of a competitive binding assay.
Protocol 1: Generic Radioligand Competitive Binding Assay
-
Preparation: Prepare a membrane fraction or purified receptor preparation containing the target of interest.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of radiolabeled ligand (e.g., ³H-ligand) at or near its dissociation constant (Kd).
-
Serially diluted this compound (typically from 10 nM to 100 µM).
-
Controls:
-
Total Binding: Vehicle (e.g., DMSO) instead of the test compound.
-
Non-specific Binding (NSB): A high concentration of a known, unlabeled ligand for the target to displace all specific binding of the radioligand.
-
-
-
Incubation: Add the receptor preparation to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Termination & Separation: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Detection: Wash the filters to remove residual unbound ligand. Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Tier 3: Assessing Biological Function
Causality: Demonstrating that a compound binds to a target is only part of the story. The ultimate goal is to understand the functional consequence of that binding. A compound could be an agonist, antagonist, inverse agonist, or have no effect on the target's function[12][13]. Cell-based assays are crucial as they provide a more physiologically relevant context, accounting for factors like cell permeability and the presence of endogenous signaling partners[13][14].
Experimental Approach: Functional Assays
The choice of assay depends on the target class identified in Tiers 1 and 2.
-
For GPCRs: Measure downstream signaling events like cAMP accumulation (for Gs/Gi-coupled receptors) or inositol phosphate turnover/calcium mobilization (for Gq-coupled receptors).
-
For Enzymes: Directly measure the inhibition of the enzyme's catalytic activity[15][16].
-
For Nuclear Receptors: Use reporter gene assays to measure the activation or repression of target gene transcription[14].
Protocol 2: Generic Enzyme Inhibition Assay (Colorimetric)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer, purified enzyme solution, and a substrate that produces a colorimetric product upon enzymatic conversion.
-
-
Assay Setup (96-well plate):
-
Add serially diluted this compound to the test wells.
-
Controls:
-
100% Activity Control: Vehicle (DMSO) only.
-
Positive Control: A known inhibitor of the enzyme.
-
Background Control: No enzyme.
-
-
-
Pre-incubation: Add the enzyme solution to all wells except the background control. Pre-incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Incubation & Measurement: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Read the absorbance at the appropriate wavelength at multiple time points (kinetic assay) or after a fixed time (endpoint assay) using a plate reader. The reaction should be run under initial velocity conditions[17].
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot percent inhibition vs. log inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
Data Presentation and Interpretation: Building the Selectivity Profile
All quantitative data should be summarized in a clear, tabular format to facilitate comparison. A selectivity ratio can be calculated by dividing the IC50 for an off-target by the IC50 for the primary target. A higher ratio indicates greater selectivity.
Table 1: Hypothetical Cross-Reactivity Profile for this compound
| Target Class | Target Name | Tier 1 (% Inhibition @ 10 µM) | Tier 2 (IC50, µM) | Tier 3 (Functional Effect) | Selectivity Ratio (vs. Primary Target) |
| Enzyme | Primary Target X | 95% | 0.1 | Inhibition | 1 |
| Enzyme | Enzyme Y | 88% | 1.2 | Inhibition | 12 |
| GPCR | Receptor Z | 75% | 8.5 | Antagonist | 85 |
| Kinase | Kinase A | 60% | 25 | Inhibition | 250 |
| Ion Channel | Channel B | 20% | >100 | Not Determined | >1000 |
Interpretation: In this hypothetical example, the compound is a potent inhibitor of its primary target (Enzyme X). It shows moderate activity against Enzyme Y and weak activity against Receptor Z and Kinase A. A selectivity ratio of >100-fold is often considered a good benchmark for a selective compound, though the required margin depends on the therapeutic window and the physiological roles of the off-targets.
Conclusion
Assessing the cross-reactivity of a novel compound like this compound is a non-negotiable step in preclinical development[18][19]. The tiered workflow presented in this guide provides a logical and resource-efficient strategy to move from broad, unbiased screening to detailed functional characterization. By systematically identifying and quantifying off-target interactions, researchers can build a comprehensive selectivity profile. This profile is invaluable for making informed decisions about lead optimization, predicting potential toxicities, and ultimately increasing the probability of advancing a safe and effective candidate into clinical trials.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. What determines drug specificity? [synapse.patsnap.com]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Cell based assay - Aragen Bioscience [aragenbio.com]
- 13. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 14. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. Redirecting [linkinghub.elsevier.com]
Benchmarking the utility of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid as a synthetic intermediate
A-6.
A Comprehensive Guide to the Utility of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid as a Synthetic Intermediate
Abstract
This compound is a versatile bifunctional molecule that holds significant promise as an intermediate in the synthesis of complex organic molecules. Its structure, featuring a biphenyl core, a carboxylic acid, and a nitro group, offers multiple reaction sites for derivatization. This guide provides a comprehensive overview of its synthetic potential, benchmarked against established alternatives. We will delve into its preparation via Suzuki-Miyaura coupling and explore its subsequent transformations, including reduction of the nitro group and amide bond formation. Experimental data, presented in comparative tables, will highlight the efficiency and versatility of this valuable building block in medicinal chemistry and materials science.
Introduction: The Strategic Value of the Biphenyl Scaffold
Biphenyl derivatives are of paramount importance in organic chemistry, serving as foundational structures for a wide range of pharmacologically active compounds and advanced materials.[1][2][3] The rigid yet tunable biphenyl core is a privileged scaffold in drug discovery, contributing to molecular stability and influencing ligand-receptor interactions. The introduction of functional groups, such as carboxylic acids and nitro groups, further enhances their synthetic utility, allowing for the construction of diverse molecular architectures.[1][3] this compound, in particular, emerges as a highly valuable intermediate due to the orthogonal reactivity of its functional groups.
The carboxylic acid moiety provides a handle for esterification, amidation, and other acyl substitution reactions, while the nitro group can be readily reduced to an amine, which can then be further functionalized.[4][5][6] This guide will explore the synthesis of this key intermediate and benchmark its utility in subsequent chemical transformations against other common synthetic building blocks.
Synthesis of this compound
The most efficient and widely adopted method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[7][8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron species, offering high yields and excellent functional group tolerance.[8][10]
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
The synthesis of this compound is readily achieved by the coupling of 3-bromo-5-nitrobenzoic acid with phenylboronic acid.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive coupling of nitroarenes with carboxylic acids - a direct route to amide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [ujcontent.uj.ac.za]
- 6. youtube.com [youtube.com]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
